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Core Science & Biosynthesis

Foundational

Introduction: A Medicinal Chemist's Perspective on a Unique Building Block

An In-Depth Technical Guide to N-(2,2-dimethylpropyl)-2-fluoroaniline (CAS 1225816-16-9) N-(2,2-dimethylpropyl)-2-fluoroaniline, also known as N-neopentyl-2-fluoroaniline, is a synthetic organic compound that emerges at...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(2,2-dimethylpropyl)-2-fluoroaniline (CAS 1225816-16-9)

N-(2,2-dimethylpropyl)-2-fluoroaniline, also known as N-neopentyl-2-fluoroaniline, is a synthetic organic compound that emerges at the intersection of two strategically important motifs in modern drug discovery: the fluorinated aromatic ring and the sterically demanding alkyl substituent. While specific research on this particular molecule is not extensively published, its constituent parts provide a clear rationale for its utility for researchers, particularly those in pharmaceutical and agrochemical development.

The incorporation of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The 2-fluoroaniline core can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and alter pKa, thereby influencing absorption and distribution.[2][3] On the other hand, the N-neopentyl group provides significant steric bulk. This bulky, non-polar group can be used to probe the topology of receptor binding pockets, shield adjacent functional groups from enzymatic degradation, and improve lipophilicity, which can be critical for membrane permeability.

This guide provides a technical overview of N-(2,2-dimethylpropyl)-2-fluoroaniline, synthesizing available data with established chemical principles to offer a practical resource for its synthesis, characterization, handling, and potential applications.

Compound Identification and Core Properties

Precise identification is critical for any research chemical. The fundamental identifiers for N-(2,2-dimethylpropyl)-2-fluoroaniline are summarized below.

PropertyValueSource
CAS Number 1225816-16-9[4]
Molecular Formula C₁₁H₁₆FN[4]
Molecular Weight 181.25 g/mol [4]
Canonical SMILES CC(C)(C)CNCC1=CC=CC=C1F[4]
MDL Number MFCD14625057[4]

Table of Properties for 2-Fluoroaniline (CAS: 348-54-9)

PropertyValueSource
Appearance Light yellow to brownish-red liquid[5]
Melting Point -29 °C[5][6]
Boiling Point 182-183 °C[5][6]
Density 1.151 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.544[5]

Proposed Synthesis and Purification Workflow

The most direct and logical approach to synthesizing N-(2,2-dimethylpropyl)-2-fluoroaniline is through the nucleophilic substitution of a suitable neopentyl halide with 2-fluoroaniline. This standard N-alkylation reaction is a cornerstone of amine synthesis.[7]

Causality Behind Experimental Design
  • Choice of Reagents: 2-Fluoroaniline serves as the nucleophile. 1-Bromo-2,2-dimethylpropane (neopentyl bromide) is selected as the electrophile due to its commercial availability and the good leaving group ability of bromide.

  • Base: A non-nucleophilic, hindered base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is crucial. Its role is to deprotonate the aniline nitrogen, increasing its nucleophilicity, and to neutralize the HBr generated during the reaction. Using a strong, unhindered base like NaOH could lead to competing elimination reactions with the alkyl halide.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents can dissolve the reagents and stabilize the charged transition state of the Sₙ2 reaction without participating in the reaction themselves.

  • Temperature: Heating is required to overcome the activation energy of the reaction, especially given that neopentyl halides are known to be somewhat sterically hindered for classical Sₙ2 reactions. A temperature of 80-100 °C is a reasonable starting point.

Step-by-Step Synthetic Protocol
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-fluoroaniline (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF (approx. 0.2 M concentration relative to the aniline).

  • Initiation: Begin stirring the suspension under a nitrogen atmosphere. Add 1-bromo-2,2-dimethylpropane (1.1 eq.) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 90 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-(2,2-dimethylpropyl)-2-fluoroaniline.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Workup & Isolation reagents 1. 2-Fluoroaniline 2. Neopentyl Bromide 3. K₂CO₃ (Base) 4. DMF (Solvent) mix Combine reagents in DMF reagents->mix setup Assemble dry glassware under N₂ atmosphere setup->mix heat Heat to 90°C (12-24h) mix->heat monitor Monitor by TLC/LC-MS heat->monitor extract Quench with H₂O Extract with Ethyl Acetate monitor->extract wash Wash with H₂O & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purification (Flash Chromatography) dry->purify product Final Product: N-(2,2-dimethylpropyl)- 2-fluoroaniline purify->product

Fig. 1: Proposed workflow for the synthesis of N-(2,2-dimethylpropyl)-2-fluoroaniline.

Structural Elucidation and Analytical Characterization

Unambiguous characterization of the final product is essential. The following techniques and expected results would be used to confirm the structure and purity of N-(2,2-dimethylpropyl)-2-fluoroaniline.

  • ¹H NMR (Proton NMR):

    • Aromatic Region (δ 6.8-7.2 ppm): Four signals corresponding to the protons on the fluorophenyl ring, exhibiting complex splitting patterns due to both H-H and H-F coupling.

    • Methylene Protons (-CH₂-): A doublet around δ 2.9-3.1 ppm, coupled to the N-H proton.

    • Amine Proton (-NH-): A broad singlet or triplet (depending on solvent and concentration) around δ 3.5-4.5 ppm.

    • tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons, typically upfield around δ 0.9-1.1 ppm.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Other aromatic carbons will show smaller C-F couplings.

    • Aliphatic Carbons: Signals corresponding to the methylene carbon (~δ 50-55 ppm) and the quaternary and methyl carbons of the neopentyl group (~δ 32 and ~δ 27 ppm, respectively).

  • ¹⁹F NMR (Fluorine NMR): A single resonance, likely a multiplet, whose chemical shift will be characteristic of a fluorine atom on an aromatic ring. This is a highly sensitive and definitive technique for confirming the presence of the fluorine atom.[8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 182.2. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₁H₁₇FN⁺).

Applications in Drug Discovery and Development

N-(2,2-dimethylpropyl)-2-fluoroaniline is best viewed as a versatile building block for constructing more complex molecules for biological screening. Its value lies in the ability to introduce the fluorophenyl and neopentyl groups simultaneously.

  • Scaffold for Lead Optimization: It can be used in fragment-based drug discovery or as a starting point for decorating a molecular scaffold. The secondary amine provides a convenient handle for further functionalization, for example, through acylation, sulfonylation, or reductive amination to build libraries of compounds for high-throughput screening.

  • Probing Structure-Activity Relationships (SAR): In a lead optimization campaign, replacing a less bulky N-alkyl group with the neopentyl group can provide critical information about the steric tolerance of a receptor's binding site. Similarly, introducing the 2-fluoro substituent can test the electronic and metabolic requirements at that position.

  • Improving Pharmacokinetic Properties: The introduction of fluorine is a proven method to block metabolic hydroxylation of the aromatic ring, potentially increasing the half-life of a drug candidate.[1]

Safety, Handling, and Storage

No specific safety data sheet (SDS) for N-(2,2-dimethylpropyl)-2-fluoroaniline is publicly available. Therefore, a conservative approach to handling is required, based on the known hazards of the structurally related precursor, 2-fluoroaniline. Users must obtain and consult the specific SDS from their chemical supplier before handling this compound.

The following hazards are associated with the starting material, 2-fluoroaniline (CAS 348-54-9), and should be assumed for the product until proven otherwise.

GHS Hazard Information for 2-Fluoroaniline

Pictogram(s)Hazard Statement(s)Precautionary Statement(s)
🔥, 💀, corrosiveH226: Flammable liquid and vapour.[9][10]H302: Harmful if swallowed.[9][10]H315: Causes skin irritation.[9][10]H318: Causes serious eye damage.[9][10]H335: May cause respiratory irritation.[9][10]P261: Avoid breathing vapours/spray.[9]P280: Wear protective gloves/eye protection/face protection.[9]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Recommended Handling Procedures:
  • Engineering Controls: Handle only in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical, or foam extinguishers.[12]

  • Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Avoid runoff into waterways.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[12]

References

  • Chem-Impex. (n.d.). 2-Fluoroaniline. Retrieved from [Link]

  • NIST. (n.d.). 2,2-Dimethylpropanoic acid, 2,6-dimethylnon-1-en-3-yn-5-yl ester. NIST WebBook. Retrieved from [Link]

  • Scribd. (n.d.). Neopentyl Amine and Aniline Reactions. Retrieved from [Link]

  • PubChem. (n.d.). Substituted 1,3-diphenylprop-2-en-1-one derivatives, preparation and uses thereof. Retrieved from [Link]

  • Chang, Y., et al. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 11(10), nwae331. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethyl-N-(2-furoyl)-N-propargyl-aniline. Retrieved from [Link]

  • Wiley Online Library. (2026). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Retrieved from [Link]

  • Krach, M., et al. (2019). Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines. Beilstein Journal of Organic Chemistry, 15, 356-367. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.20: Amines- Reactions. Retrieved from [Link]

  • Iovine, V., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3698. Retrieved from [Link]

  • PubMed. (1993). Biotransformation of 2-fluoroaniline in rats studied by in vivo 19F NMR. Magnetic Resonance in Medicine, 29(4), 501-508. Retrieved from [Link]

  • Loba Chemie. (2015). 2-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Federal Register. (2008). Manufacturer of Controlled Substances; Notice of Registration. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoroaniline. Retrieved from [Link]

  • Chemguide. (n.d.). MAKING AMINES. Retrieved from [Link]

  • Digital Commons @ University of South Florida. (2014). Development of Novel Small Molecules for Imaging and Drug Release. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and antiviral properties of new derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one. Retrieved from [Link]

  • SAM.gov. (2026). Karl Fischer Titrator (KFT) or equivalent system. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2021). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Retrieved from [Link]

  • Farnell. (n.d.). Semco® Hybrid Syringe System. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Electronic Supplementary Information. Retrieved from [Link]

  • LookChem. (n.d.). 2-fluoroaniline. Retrieved from [Link]

  • MDPI. (2017). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

Sources

Exploratory

chemical structure of N-neopentyl-2-fluoroaniline C11H16FN

An In-Depth Technical Guide to the Chemical Structure of N-neopentyl-2-fluoroaniline (C₁₁H₁₆FN) Introduction N-neopentyl-2-fluoroaniline is a derivative of aniline characterized by two key structural modifications: a flu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure of N-neopentyl-2-fluoroaniline (C₁₁H₁₆FN)

Introduction

N-neopentyl-2-fluoroaniline is a derivative of aniline characterized by two key structural modifications: a fluorine atom at the ortho-position of the benzene ring and a neopentyl group attached to the amino nitrogen. The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the N-alkylation of anilines can significantly alter a compound's lipophilicity and steric profile, influencing its pharmacokinetic and pharmacodynamic properties. This guide provides a detailed examination of the synthesis, structural properties, and analytical characterization of N-neopentyl-2-fluoroaniline, offering a foundational resource for researchers in synthetic chemistry and drug development.

Physicochemical and Structural Properties

The unique combination of a sterically demanding neopentyl group and an electronegative fluorine atom dictates the molecule's chemical behavior and physical properties. While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its constituent parts.

PropertyValue / DescriptionSource / Method
IUPAC Name N-(2,2-dimethylpropyl)-2-fluoroanilineIUPAC Nomenclature
Molecular Formula C₁₁H₁₆FN-
Molecular Weight 181.25 g/mol Calculated
CAS Number 1269391-76-5Chemical Registry
Appearance Predicted: Colorless to light yellow liquidBased on 2-fluoroaniline[2][3]
Boiling Point Predicted: >183 °CHigher than 2-fluoroaniline[3]
Density Predicted: ~1.0-1.1 g/mLInterpolated
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, chloroform)Based on 2-fluoroaniline[3]
SMILES CC(C)(C)CNc1ccccc1FChemical Structure
InChI InChI=1S/C11H16FN/c1-11(2,3)8-13-10-7-5-4-6-9(10)12/h4-7,13H,8H2,1-3H3Chemical Structure

Synthesis and Mechanistic Considerations

The synthesis of N-neopentyl-2-fluoroaniline presents a unique challenge due to the steric hindrance imposed by the neopentyl group. Direct N-alkylation via an Sₙ2 reaction is notoriously slow for neopentyl halides.[4] Therefore, reductive amination stands as the most viable and efficient synthetic strategy.

Preferred Synthetic Route: Reductive Amination

This method involves a two-step, one-pot reaction between 2-fluoroaniline and pivalaldehyde (2,2-dimethylpropanal) to form an intermediate imine, which is then reduced in situ to the target secondary amine.[5][6]

G Figure 1: Reductive Amination Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Purification Fluoroaniline 2-Fluoroaniline Imine_Formation Step 1: Imine Formation (Acid Catalyst, Solvent) Fluoroaniline->Imine_Formation Pivalaldehyde Pivalaldehyde Pivalaldehyde->Imine_Formation Reduction Step 2: In Situ Reduction (Reducing Agent) Imine_Formation->Reduction Intermediate Imine Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Final_Product N-neopentyl-2-fluoroaniline Purification->Final_Product

Experimental Protocol: Reductive Amination
  • Imine Formation: To a solution of 2-fluoroaniline (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) is added pivalaldehyde (1.1 eq). A catalytic amount of acetic acid is added to facilitate the dehydration and formation of the N-(2,2-dimethylpropylidene)-2-fluoroaniline intermediate. The reaction is stirred at room temperature for 1-2 hours.

  • Reduction: The reaction mixture is cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄) or the milder sodium triacetoxyborohydride (STAB), is added portion-wise (1.5 eq).

    • Causality: STAB is often preferred as it is less basic and selective for imines over aldehydes, reducing side reactions. NaBH₄ is a more economical but aggressive reagent that requires careful temperature control.[5]

  • Workup: Once the reaction is complete (monitored by TLC or GC-MS), the reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the aqueous residue is basified with NaOH solution. The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography or vacuum distillation to yield pure N-neopentyl-2-fluoroaniline.

Structural Elucidation by Spectroscopic Analysis

The confirmation of the molecular structure of N-neopentyl-2-fluoroaniline relies on a combination of modern spectroscopic techniques.[7]

Predicted Spectroscopic Data
TechniquePredicted Signals and Interpretation
¹H NMR ~6.8-7.2 ppm: Multiplets, 4H (aromatic protons). ~3.5-4.0 ppm: Broad singlet, 1H (N-H proton). ~2.9 ppm: Singlet, 2H (-CH₂- protons). The singlet is due to the absence of adjacent protons. ~0.9 ppm: Singlet, 9H (-C(CH₃)₃ protons). A characteristic sharp singlet for the tert-butyl group.
¹³C NMR ~148-152 ppm: Aromatic C-F (doublet, large ¹JCF coupling). ~135-140 ppm: Aromatic C-N. ~114-125 ppm: Other aromatic carbons. ~55 ppm: -CH₂- carbon. ~32 ppm: Quaternary carbon, -C(CH₃)₃. ~27 ppm: Methyl carbons, -C(CH₃)₃.
¹⁹F NMR A single peak is expected in the typical range for an aryl fluoride. ¹⁹F NMR is highly sensitive and provides unambiguous confirmation of fluorine's presence and electronic environment.[8][9]
IR (Infrared) ~3400 cm⁻¹: N-H stretch (secondary amine). ~2870-2960 cm⁻¹: Aliphatic C-H stretches. ~1600, 1500 cm⁻¹: Aromatic C=C stretches. ~1250 cm⁻¹: Aryl C-F stretch.
MS (Mass Spec) [M]⁺: Predicted at m/z = 181. [M+H]⁺: Predicted at m/z = 182 (for ESI). Key Fragment: m/z = 124 (loss of a tert-butyl group, C₄H₉).
General Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5-mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 300-500 MHz). Standard pulse programs are used for each nucleus.

  • Data Processing: The acquired data (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum for analysis.

Biological and Pharmaceutical Relevance

While specific biological activity data for N-neopentyl-2-fluoroaniline is limited, its structure suggests potential applications in drug discovery.

  • Metabolic Blocking: The ortho-fluoro substituent can act as a metabolic blocker, preventing para-hydroxylation, a common metabolic pathway for anilines.[8] Studies on 2-fluoroaniline itself show that it is primarily metabolized via 4-hydroxylation. Blocking this site could prolong the compound's half-life.

  • Modulation of Physicochemical Properties: The bulky, lipophilic neopentyl group can enhance membrane permeability and modulate binding interactions within a target protein's hydrophobic pocket.

  • Scaffold for Drug Design: The 2-fluoroaniline core is a valuable scaffold. By introducing the neopentyl group, a new region of chemical space is explored, which can be crucial for developing structure-activity relationships (SAR) for a given biological target.

G Figure 2: SAR Logic Diagram cluster_mods Structural Modifications cluster_props Modulated Properties Core Core Scaffold (2-Fluoroaniline) Ortho_F Ortho-Fluoro Group Core->Ortho_F N_Neopentyl N-Neopentyl Group Core->N_Neopentyl Metabolism Metabolic Stability Ortho_F->Metabolism Influences Binding Target Binding Affinity Ortho_F->Binding Influences Lipophilicity Lipophilicity / Size N_Neopentyl->Lipophilicity Influences N_Neopentyl->Binding Influences Activity Biological Activity Metabolism->Activity Lipophilicity->Activity Binding->Activity

Safety and Handling

N-neopentyl-2-fluoroaniline should be handled with caution, assuming a hazard profile similar to its parent compound, 2-fluoroaniline. 2-Fluoroaniline is classified as toxic and an irritant.[3]

  • Hazard Codes: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

N-neopentyl-2-fluoroaniline is a structurally interesting molecule whose synthesis is best approached via reductive amination to overcome the steric hindrance of the neopentyl group. Its characterization is straightforward using standard spectroscopic methods like NMR, IR, and MS. The combination of a metabolically robust fluoroaniline core with a lipophilic, sterically demanding N-alkyl substituent makes it and similar analogs promising candidates for exploration in medicinal chemistry and materials science. This guide provides the foundational chemical knowledge required for the synthesis, characterization, and further investigation of this compound.

References

  • PubChem. 2-Fluoroaniline. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN102173995A - Synthesis method of m-fluoroaniline.
  • Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. Available from: [Link]

  • MDPI. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Knutson, D. et al. Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline. Xenobiotica. Available from: [Link]

  • Reddit. For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew?. Available from: [Link]

  • MDPI. Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molbank. Available from: [Link]

  • ResearchGate. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Available from: [Link]

  • National Center for Biotechnology Information. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. ACS Omega. Available from: [Link]

  • MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Catalysts. Available from: [Link]

  • Semantic Scholar. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. Available from: [Link]

  • Wikipedia. Neopentylamine. Available from: [Link]

  • YouTube. Substitution Reactions of Neopentyl Halides. Available from: [Link]

  • Royal Society of Chemistry. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst. Available from: [Link]

  • ChemRxiv. Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. Available from: [Link]

  • Quora. Why does neopentyl bromide give rearrangement products under the SN1 condition?. Available from: [Link]

  • Defense Technical Information Center. NMR Identification and MS Conformation of the Scopolamine Neurotoxin. Available from: [Link]

  • Doubtnut. Neopentyl bromide undergoes dehydro halogenation to give alkene even though it has. Available from: [Link]

Sources

Foundational

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(2,2-dimethylpropyl)-2-fluoroaniline

Executive Summary N-(2,2-dimethylpropyl)-2-fluoroaniline (CAS: 1225816-16-9) represents a strategic structural motif in modern medicinal chemistry. Often referred to as N-neopentyl-2-fluoroaniline, this molecule combines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2,2-dimethylpropyl)-2-fluoroaniline (CAS: 1225816-16-9) represents a strategic structural motif in modern medicinal chemistry. Often referred to as N-neopentyl-2-fluoroaniline, this molecule combines the metabolic resilience of the neopentyl group with the bioisosteric utility of the fluorine atom.

This guide provides a definitive technical analysis of the molecule, moving beyond basic identifiers to explore the causal relationships between its structure, synthetic accessibility via reductive amination, and its application as a metabolically stable lipophilic core in drug discovery.

Molecular Identity & Physicochemical Properties[1]

The integration of a neopentyl group onto the aniline nitrogen drastically alters the physicochemical profile compared to the parent 2-fluoroaniline, primarily by increasing lipophilicity and steric bulk without introducing reactive metabolic handles.

Quantitative Data Profile
PropertyValueNotes
IUPAC Name N-(2,2-dimethylpropyl)-2-fluoroaniline
Common Name N-Neopentyl-2-fluoroaniline
CAS Registry Number 1225816-16-9Confirmed Identifier [1]
Molecular Formula C₁₁H₁₆FN
Molecular Weight 181.25 g/mol Monoisotopic Mass: 181.1267
Physical State Liquid / Low-melting solidDependent on purity/temp
Predicted LogP ~3.8 - 4.2High lipophilicity due to t-butyl moiety
H-Bond Donors 1Secondary Amine (NH)
H-Bond Acceptors 2N and F
Structural Logic

The molecule consists of a 2-fluorophenyl ring attached to a neopentyl (2,2-dimethylpropyl) amine.

  • Electronic Effect: The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the aniline nitrogen relative to unsubstituted aniline. This reduces basicity and nucleophilicity.

  • Steric Effect: The tert-butyl group at the β-position of the alkyl chain creates significant steric bulk. This "neopentyl effect" shields the nitrogen from enzymatic attack and hinders nucleophilic substitution reactions at the adjacent carbon.

Synthetic Methodology: Reductive Amination[5][6][7][8]

The most robust route to N-(2,2-dimethylpropyl)-2-fluoroaniline is the reductive amination of 2-fluoroaniline with pivalaldehyde (trimethylacetaldehyde). Direct alkylation with neopentyl halides is kinetically disfavored due to extreme steric hindrance (Sɴ2 is virtually impossible at neopentyl centers).

Reaction Mechanism & Workflow

The synthesis relies on the formation of a sterically congested imine, followed by selective reduction. Sodium triacetoxyborohydride (STAB) is the reagent of choice due to its ability to reduce the iminium ion selectively in the presence of the aldehyde.

SynthesisWorkflow Start Reagents: 2-Fluoroaniline Pivalaldehyde Imine Intermediate: Imine / Iminium Ion Start->Imine Condensation (-H2O) Reduction Reduction Step: NaBH(OAc)3 AcOH / DCE Imine->Reduction Protonation Workup Workup: Na2CO3 Quench Extraction (DCM) Reduction->Workup Hydride Transfer Product Product: N-Neopentyl-2-fluoroaniline Workup->Product Purification

Figure 1: Step-wise synthetic workflow for the reductive amination of 2-fluoroaniline.

Validated Protocol (Self-Validating System)

Reagents:

  • 2-Fluoroaniline (1.0 equiv)

  • Pivalaldehyde (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Imine Formation (In Situ): In a dry flask, dissolve 2-fluoroaniline in DCE (0.2 M). Add Pivalaldehyde and Acetic Acid. Stir at room temperature for 30–60 minutes.

    • Expert Insight: The ortho-fluorine reduces the nucleophilicity of the aniline. AcOH is critical here to catalyze the formation of the imine/iminium species.

  • Reduction: Add STAB in a single portion. The reaction may evolve gas slightly. Stir at room temperature for 12–16 hours.

    • Validation: Monitor by TLC or LC-MS. The disappearance of the aniline starting material indicates conversion. If the reaction stalls, the steric bulk of pivalaldehyde is likely the cause; gentle heating (40°C) may be required, though STAB degrades faster at heat.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (base is needed to neutralize the AcOH and liberate the free amine). Extract with DCM (3x).

  • Purification: Dry organics over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient). The product is typically a colorless to pale yellow oil.

Structural Analysis & Characterization

Confirmation of the structure requires verifying the presence of the neopentyl group and the integrity of the fluorophenyl ring.

Expected NMR Signatures
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~0.98 ppm (s, 9H): The tert-butyl group (C(CH ₃)₃). A sharp, intense singlet.

    • δ ~2.95 ppm (s, 2H): The methylene bridge (N-CH ₂-tBu). This singlet is characteristic of neopentyl amines (no adjacent protons to split).

    • δ ~4.0–4.5 ppm (br s, 1H): The amine proton (NH ). Broad due to exchange.

    • δ ~6.6–7.1 ppm (m, 4H): Aromatic protons. The splitting pattern will be complex due to F-H coupling.

  • ¹⁹F NMR:

    • δ ~ -135 ppm: Single peak corresponding to the ortho-fluorine.

Mass Spectrometry
  • ESI-MS: [M+H]⁺ = 182.13.

  • Fragmentation: Expect loss of the tert-butyl group (M-57) or cleavage at the C-N bond in EI-MS.

Medicinal Chemistry Applications

This molecule is rarely a final drug but serves as a high-value intermediate or fragment.

The "Neopentyl Effect" in Drug Design

The neopentyl group is a tool for metabolic blocking . In standard alkyl chains (e.g., n-propyl), Cytochrome P450 enzymes rapidly hydroxylate the terminal or penultimate carbons.

  • Mechanism: The neopentyl group lacks protons at the β-position (the quaternary carbon) and the γ-protons (methyls) are sterically shielded. This significantly extends the half-life (

    
    ) of the molecule in microsomes [2].
    

MetabolicStability cluster_0 Standard Alkyl (n-Propyl) cluster_1 Neopentyl Modification Target N-Alkyl Aniline (Vulnerable) CYP CYP450 Enzyme Target->CYP PathA Rapid Hydroxylation High Clearance CYP->PathA Accessible Sites PathB Steric Shielding No Beta-Hydrogens CYP->PathB Blocked Access Result Extended Half-Life Increased Lipophilicity PathB->Result

Figure 2: Mechanistic rationale for neopentyl incorporation to improve metabolic stability.

Lipophilicity Modulation

The addition of the neopentyl group adds 5 carbons in a compact, spherical arrangement. This increases LogP significantly, enhancing blood-brain barrier (BBB) permeability, which is often a goal when designing CNS-active agents derived from aniline scaffolds.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

Exploratory

safety data sheet SDS for N-(2,2-dimethylpropyl)-2-fluoroaniline

This guide serves as an in-depth technical manual and safety dossier for N-(2,2-dimethylpropyl)-2-fluoroaniline . It is designed for researchers and process chemists who require data beyond standard vendor SDSs, particul...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical manual and safety dossier for N-(2,2-dimethylpropyl)-2-fluoroaniline . It is designed for researchers and process chemists who require data beyond standard vendor SDSs, particularly regarding the handling of lipophilic aniline derivatives in drug discovery.

Document Control:

  • CAS Number: 1225816-16-9[1]

  • Chemical Class: N-Alkylated Fluoroaniline / Secondary Aniline

  • Molecular Formula: C₁₁H₁₆FN[1]

  • Molecular Weight: 181.25 g/mol [1]

  • Synonyms: N-Neopentyl-2-fluoroaniline; N-(2,2-dimethylpropyl)-o-fluoroaniline.

Part 1: Chemical Identity & Structural Analysis

Structural Pharmacophore

This molecule combines a 2-fluoroaniline core with a neopentyl (2,2-dimethylpropyl) tail. This structural modification significantly alters its physicochemical behavior compared to the parent 2-fluoroaniline.

  • The Neopentyl Group: The bulky, highly lipophilic tert-butyl moiety at the

    
    -position provides steric protection to the nitrogen. Unlike linear alkyl chains (e.g., N-ethyl), the neopentyl group increases the LogP (estimated ~3.5–4.0), drastically enhancing dermal permeability .
    
  • The Fluorine Atom: Located at the ortho position, the fluorine atom exerts an electron-withdrawing inductive effect (-I), slightly lowering the pKa of the nitrogen lone pair compared to non-fluorinated anilines, potentially reducing (but not eliminating) acid sensitivity.

Physicochemical Properties (Predicted)
PropertyValue / PredictionTechnical Note
Physical State Liquid (likely) or Low-Melting SolidNeopentyl symmetry often raises MP, but N-substitution disrupts packing.
Boiling Point ~230–240 °CExtrapolated from N-alkylanilines.
LogP 3.8 ± 0.4Highly Lipophilic. Critical for PPE selection.
pKa (Conjugate Acid) ~3.5–4.0Less basic than N-neopentylaniline due to o-F.
Solubility Immiscible in water; Soluble in DCM, DMSO, EtOAc.

Part 2: Hazard Identification & Toxicology (The "Why")

Warning: Specific toxicological data (LD50) for CAS 1225816-16-9 is not established. The following hazards are read-across derived from 2-fluoroaniline and N-alkyl anilines.

Primary Hazard: Methemoglobinemia

Like all anilines, this compound is a hematologic toxin .

  • Mechanism: The secondary amine is metabolically N-dealkylated to 2-fluoroaniline, which undergoes N-hydroxylation (via CYP450). The resulting N-hydroxylamine metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), which cannot transport oxygen.

  • Neopentyl Effect: The bulky neopentyl group may slow down N-dealkylation due to steric hindrance, potentially delaying the onset of symptoms compared to 2-fluoroaniline, leading to a false sense of security.

Secondary Hazard: Enhanced Dermal Absorption

The addition of the neopentyl group makes this molecule significantly more lipophilic than the parent aniline.

  • Risk: It will penetrate nitrile gloves and skin faster than simple anilines.

  • Target Organs: Blood (hemolysis), Liver (hepatotoxicity), Kidney.

GHS Classification (Predicted)
  • Acute Tox. 3 (Oral/Dermal/Inhalation) - H301, H311, H331

  • Skin Irrit. 2 - H315

  • Eye Irrit. 2A - H319

  • STOT RE 2 (Blood) - H373

Part 3: Metabolic Activation Pathway (Visualization)

The toxicity of this compound is largely metabolite-driven. The diagram below illustrates the bioactivation pathway.

MetabolicPathway Parent N-Neopentyl-2-fluoroaniline (Lipophilic Precursor) Intermed 2-Fluoroaniline (Primary Amine) Parent->Intermed CYP450 (N-Dealkylation) Toxic N-Hydroxy-2-fluoroaniline (Toxic Metabolite) Intermed->Toxic CYP450 (N-Hydroxylation) Excretion Glucuronidation/Excretion Intermed->Excretion Acetylation (Detoxification) MetHb Methemoglobinemia (Fe2+ -> Fe3+) Toxic->MetHb Redox Cycling

Caption: Figure 1.[2][3] Bioactivation pathway. The neopentyl group is cleaved to release the 2-fluoroaniline core, which is subsequently oxidized to the hemotoxic N-hydroxyl species.

Part 4: Handling & Storage Protocols

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact due to the compound's high lipophilicity.

PPE TypeRecommendationRationale
Gloves (Splash) Double Nitrile (min 0.11 mm)Change immediately upon splash.
Gloves (Handling) Silver Shield / Laminate or Viton High resistance to aromatic amines and lipophilic alkyls.
Respiratory P100 + Organic Vapor (OV) Aniline vapors are insidious; use OV cartridges if outside a hood.
Clothing Tyvek Lab CoatPrevent absorption through standard cotton lab coats.
Engineering Controls
  • Enclosure: All weighing and transfer operations must occur within a certified chemical fume hood.

  • Decontamination: Wipe down surfaces with 10% HCl (converts the amine to the non-volatile hydrochloride salt) followed by soap and water. Do not use bleach initially (risk of N-chloroamine formation).

Part 5: Synthesis & Purification Safety

For researchers synthesizing this compound (e.g., via Reductive Amination), specific hazards arise during workup.

Synthesis Workflow (Reductive Amination)
  • Reagents: 2-Fluoroaniline + Pivalaldehyde + Reducing Agent (NaBH(OAc)₃).

  • Risk: Pivalaldehyde is volatile and flammable. 2-Fluoroaniline is toxic.[4][5]

  • Quench: Quench borohydrides slowly with dilute acid. Ensure the pH is basic (>10) before extraction to recover the free amine.

Purification (Flash Chromatography)
  • Solvent System: Hexanes/Ethyl Acetate.

  • TLC Visualization: UV Active. Stains yellow/brown with Ninhydrin (secondary amine).

  • Waste: All silica and solvent waste must be segregated as "Toxic Organic Waste." Do not mix with oxidizers.

Part 6: Emergency Response

Spill Response Decision Tree

SpillResponse Start Spill Detected Size Volume > 10 mL? Start->Size Evacuate Evacuate Lab Call HazMat Size->Evacuate Yes Contain Don PPE (Viton/Laminate) Ventilate Area Size->Contain No Absorb Absorb with Vermiculite or Sand Contain->Absorb Neutralize Wipe with 5% HCl (Form Salt) Absorb->Neutralize Dispose Seal in HazWaste Bag Label: 'Toxic Anilines' Neutralize->Dispose

Caption: Figure 2. Spill response logic. Acidification (Neutralize step) is critical to reduce volatility by converting the amine to a salt.

First Aid (Specific to Anilines)
  • Skin Contact: Wash with Polyethylene Glycol (PEG 300/400) or ethanol first (to solubilize the lipophilic amine), then soap and water. Water alone is ineffective.[6]

  • Inhalation: Remove to fresh air. Monitor for Cyanosis (blue lips/fingernails).[4][7] Administer oxygen if trained.

  • Antidote: Medical professionals may administer Methylene Blue if methemoglobinemia is confirmed.

Part 7: Transport & Regulatory

  • IATA/DOT Shipping Name: Toxic liquid, organic, n.o.s. (N-(2,2-dimethylpropyl)-2-fluoroaniline).[1]

  • UN Number: UN 2810 (Generic Toxic Liquid).

  • Packing Group: III (Assumed based on analog data, treat as II for safety).

  • Label: Class 6.1 (Toxic).[4]

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Fluoroaniline (CAS 348-54-9). Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: Anilines and Alkylated Anilines Toxicity Profiles. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Structural Modification of Anilines to Reduce Genotoxicity. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

physical properties of N-alkylated 2-fluoroaniline derivatives

An In-Depth Technical Guide to the Physical Properties of N-Alkylated 2-Fluoroaniline Derivatives Introduction 2-Fluoroaniline is a pivotal structural motif in the landscape of medicinal chemistry and materials science.[...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of N-Alkylated 2-Fluoroaniline Derivatives

Introduction

2-Fluoroaniline is a pivotal structural motif in the landscape of medicinal chemistry and materials science.[1] The strategic placement of a fluorine atom on the aniline ring imparts unique electronic properties, influencing molecular interactions, metabolic stability, and lipophilicity. A common and powerful modification to this core structure is N-alkylation, the process of introducing alkyl groups to the nitrogen atom. This transformation is a cornerstone of drug development, as it allows for the fine-tuning of a molecule's physicochemical properties to enhance its efficacy, absorption, distribution, metabolism, and excretion (ADME) profile.[2] Significant alterations in the chemical and physical characteristics of aniline can be achieved through such alkylation.[3]

This technical guide offers a comprehensive exploration of the . It is designed for researchers, scientists, and drug development professionals, providing not only a compilation of data but also a deeper understanding of the underlying principles that govern these properties. We will delve into the synthesis, characterization, and the nuanced effects of N-alkylation on boiling points, melting points, solubility, and spectroscopic signatures, thereby equipping the reader with the foundational knowledge required for the rational design of novel chemical entities.

The Impact of Molecular Structure on Physical Properties

The introduction of an alkyl group onto the nitrogen atom of 2-fluoroaniline, and the presence of the fluorine atom itself, creates a complex interplay of electronic and steric effects that dictate the molecule's bulk physical properties.

  • N-Alkylation: The substitution of hydrogen atoms on the amine with alkyl chains modifies the molecule's polarity, hydrogen bonding capability, and molecular weight.

    • Polarity and Hydrogen Bonding: Primary (R-NH₂) and secondary (R₂-NH) amines can act as hydrogen bond donors and acceptors. Tertiary amines (R₃-N), lacking an N-H bond, can only function as hydrogen bond acceptors. This progressive loss of hydrogen bond donating ability with increased alkylation significantly impacts intermolecular forces, and consequently, properties like boiling point and solubility.

    • Molecular Weight and van der Waals Forces: Increasing the length of the alkyl chain increases the molecular weight and surface area, leading to stronger van der Waals interactions. This generally results in higher boiling points.

  • Ortho-Fluoro Substituent: The highly electronegative fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect. This can influence the basicity of the nitrogen atom and create localized dipoles, affecting solubility and intermolecular interactions. The fluorine atom can also participate in weak hydrogen bonding as an acceptor.

Synthesis of N-Alkylated 2-Fluoroaniline Derivatives

The primary method for synthesizing N-alkylated 2-fluoroanilines is through nucleophilic substitution, where the aniline nitrogen acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide.[2] Alternative methods, such as reductive amination and the Ullmann reaction, also provide viable routes.[4][5]

General Reaction Principle: Nucleophilic Alkylation

The N-alkylation of 2-fluoroaniline with an alkyl halide proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbon of the alkyl halide. A base is typically added to neutralize the hydrogen halide byproduct and deprotonate the resulting ammonium salt, thus regenerating the neutral N-alkylated product.[2] The electron-withdrawing effect of the fluorine atom can decrease the nucleophilicity of the aniline, sometimes requiring more forcing reaction conditions.[2]

Experimental Workflow: N-Alkylation

Below is a diagram illustrating a typical experimental workflow for the N-alkylation of 2-fluoroaniline.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis prep Combine 2-fluoroaniline, base (e.g., K₂CO₃), and solvent (e.g., DMF) in a dry reaction flask. react Add alkyl halide dropwise. Heat mixture (e.g., 60-80°C) and stir for 4-12 hours. Monitor by TLC. prep->react 1. Reagent Addition workup Cool mixture. Perform aqueous extraction (e.g., with Ethyl Acetate). Wash organic layer with brine. react->workup 2. Quenching & Extraction dry Dry organic layer (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. workup->dry 3. Isolation purify Purify crude product by flash column chromatography. dry->purify 4. Purification char Characterize purified product (NMR, IR, MS). purify->char 5. Analysis

Caption: General workflow for the synthesis of N-alkylated 2-fluoroaniline.

Quantitative Physical Properties

The physical state and constants of N-alkylated 2-fluoroanilines are direct consequences of their molecular structure. The following table summarizes key physical properties for several representative derivatives.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index (n20D)
2-Fluoroaniline C₆H₆FN111.12174 - 176[6]1.150[7]1.547[7]
N-Methyl-2-fluoroaniline C₇H₈FN125.15[1][8]87-88 / 20mmHg[9][10]1.1[1][10][11]1.54[1]
N-Ethyl-2-fluoroaniline C₈H₁₀FN139.17[12]N/AN/AN/A
N,N-Dimethyl-2-fluoroaniline C₈H₁₀FN139.17166.7 / 760mmHg[13]1.1[13]N/A
Solubility Profile

The principle of "like dissolves like" is paramount in predicting the solubility of these derivatives.[14] The parent 2-fluoroaniline molecule possesses both a polar amino group and a non-polar benzene ring, rendering it soluble in many common organic solvents like alcohols, ethers, and benzene.[14][15]

  • Effect of N-Alkylation: As the alkyl chain length increases, the non-polar character of the molecule is enhanced. This generally leads to:

    • Increased solubility in non-polar solvents (e.g., hexanes, toluene).

    • Decreased solubility in highly polar solvents (e.g., water). Aniline itself is only moderately soluble in water.[15]

  • The Role of the Fluoro Group: The polar C-F bond can slightly increase the molecule's overall polarity compared to its non-fluorinated analog, potentially improving solubility in moderately polar solvents.

Spectroscopic Characterization

Confirming the identity and purity of N-alkylated 2-fluoroaniline derivatives relies on a suite of spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the type of amine (primary, secondary, or tertiary).

  • Primary Amines (e.g., 2-Fluoroaniline): Exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching).[16][17] An N-H bending (scissoring) vibration is also observed around 1580-1650 cm⁻¹.[16]

  • Secondary Amines (e.g., N-Methyl-2-fluoroaniline): Show only a single, weaker N-H stretching band in the 3300-3500 cm⁻¹ region.[16][18] The N-H bending vibration in the 1580-1650 cm⁻¹ region is typically absent or very weak.[16][19]

  • Tertiary Amines (e.g., N,N-Dimethyl-2-fluoroaniline): Lack an N-H bond and therefore show no absorptions in the N-H stretching or bending regions.[16][18]

  • C-N Stretching: Aromatic amines show a C-N stretching band in the 1250-1335 cm⁻¹ range.[16][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.

  • ¹H NMR:

    • N-H Proton: In secondary amines, the N-H proton signal is typically a broad singlet that can appear over a wide chemical shift range and will disappear upon D₂O exchange.[17]

    • Alkyl Protons: New signals corresponding to the protons on the introduced alkyl group(s) will appear. For example, an N-methyl group will show a singlet around 2.5-3.0 ppm, while an N-ethyl group will show a quartet and a triplet.

    • Aromatic Protons: The signals for the protons on the aromatic ring will be present, typically between 6.5 and 7.5 ppm, with coupling patterns influenced by the ortho-fluoro substituent.

  • ¹³C NMR:

    • The most direct evidence of successful alkylation is the appearance of new signals in the aliphatic region of the spectrum corresponding to the alkyl group carbons.[2]

    • The chemical shifts of the aromatic carbons will be slightly perturbed due to the change in the electronic environment upon N-alkylation.[2]

  • ¹⁹F NMR:

    • The fluorine atom provides a unique spectroscopic handle. The chemical shift of the ¹⁹F signal can be sensitive to changes in the electronic environment of the aromatic ring.[2] The pH dependence of the ¹⁹F chemical shift in fluoroanilines has been used to develop them as pH indicators.[20]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The molecular ion peak (M⁺) will correspond to the mass of the N-alkylated product, confirming the addition of the alkyl group(s).[2]

Factors Influencing Physical Properties: A Conceptual Overview

The physical properties of these derivatives are not isolated values but rather the result of a balance between several competing molecular forces and structural features.

G cluster_factors Governing Factors main Physical Properties of N-Alkylated 2-Fluoroanilines Boiling Point Melting Point Solubility Basicity (pKa) intermol Intermolecular Forces Hydrogen Bonding (N-H) Dipole-Dipole (C-F) van der Waals Forces main->intermol Determined by struct Molecular Structure Molecular Weight Alkyl Chain Length & Branching Molecular Symmetry main->struct Influenced by electronic Electronic Effects Inductive Effect (-F, -Alkyl) Steric Hindrance Solvation Effects main->electronic Modulated by

Caption: Key factors governing the physical properties of N-alkylated 2-fluoroanilines.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Methyl-2-fluoroaniline

This protocol is a representative procedure for the mono-N-alkylation of 2-fluoroaniline.

Materials and Reagents:

  • 2-Fluoroaniline

  • Iodomethane (Methyl Iodide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoroaniline (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq) to the flask, followed by anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add iodomethane (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60°C and allow it to stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 hexanes:ethyl acetate).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the pure N-methyl-2-fluoroaniline.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR, and MS.

Protocol 2: Determination of Solubility (Gravimetric Method)

This method provides a straightforward way to quantify the solubility of a liquid derivative in a given organic solvent.[14]

Procedure:

  • Sample Preparation: Add an excess amount of the N-alkylated 2-fluoroaniline derivative to a known volume (e.g., 5.0 mL) of the chosen organic solvent in a sealed vial. An excess is confirmed by the presence of a separate, undissolved phase after mixing.

  • Equilibration: Place the sealed vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure the solution reaches saturation equilibrium.

  • Phase Separation: Allow the vial to stand undisturbed at the constant temperature until the undissolved aniline phase and the saturated solvent phase are clearly separated.

  • Sample Withdrawal: Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear, saturated supernatant using a calibrated pipette, ensuring no undissolved material is transferred.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed (tared) beaker or evaporation dish. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the aniline derivative to prevent its loss.

  • Mass Determination: Once the solvent is completely removed, cool the beaker in a desiccator to room temperature and weigh it on an analytical balance.

  • Calculation: The mass of the dissolved aniline derivative is the final weight of the beaker minus its initial tare weight. Solubility can be expressed in g/100 mL or mol/L.

Conclusion

The N-alkylation of 2-fluoroaniline provides a versatile platform for modulating molecular properties critical to the fields of drug discovery and materials science. This guide has demonstrated that the physical characteristics of these derivatives—boiling point, solubility, and spectroscopic signatures—are governed by a predictable yet complex interplay of hydrogen bonding, van der Waals forces, and electronic effects stemming from the alkyl group and the ortho-fluoro substituent. A thorough understanding of these principles, supported by robust synthetic and analytical protocols, empowers scientists to rationally design and engineer molecules with tailored properties for advanced applications.

References

  • N-Methyl-2-fluoroaniline. ChemBK. [Link]

  • N-ethyl-2-fluoroaniline | C8H10FN | CID 2737180. PubChem - NIH. [Link]

  • 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010. PubChem - NIH. [Link]

  • IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • Infrared Spectroscopy. Illinois State University. [Link]

  • 2-Fluoro-N-Methylaniline 98.0%(GC). Pure Synth. [Link]

  • 2-Fluoro-N,N-Dimethylaniline | CAS#:393-56-6. Chemsrc. [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

  • Preparation method of N-alkyl-2-fluoroaniline.
  • Selective N-alkylation of aniline in the presence of zeolite catalysts.
  • 24.10 Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • 2-fluoroaniline. Stenutz. [Link]

  • New class of 19F pH indicators: fluoroanilines. PubMed. [Link]

Sources

Exploratory

N-(2,2-dimethylpropyl)-2-fluoroaniline solubility in water vs organic solvents

The Physicochemical Profile of N-(2,2-dimethylpropyl)-2-fluoroaniline: A Comprehensive Guide to Solubility in Aqueous and Organic Media Executive Summary In contemporary drug development and materials science, the strate...

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Profile of N-(2,2-dimethylpropyl)-2-fluoroaniline: A Comprehensive Guide to Solubility in Aqueous and Organic Media

Executive Summary

In contemporary drug development and materials science, the strategic incorporation of fluorine and bulky aliphatic groups is a primary lever for modulating pharmacokinetics, metabolic stability, and target affinity. N-(2,2-dimethylpropyl)-2-fluoroaniline (also known as N-neopentyl-2-fluoroaniline) serves as an exemplary model of a highly lipophilic, sterically hindered building block. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, contrasting its behavior in aqueous versus organic solvents, and establishes self-validating empirical protocols for accurate solubility quantification.

Structural Causality: The Physicochemical Mechanics

To predict and manipulate the solubility of N-(2,2-dimethylpropyl)-2-fluoroaniline, one must deconstruct its molecular architecture. The compound’s solubility behavior is dictated by the interplay of three distinct structural features:

  • The Ortho-Fluoro Effect: Fluorine is the most electronegative element, and its introduction into an aromatic ring fundamentally alters the molecule's electron distribution[1]. Positioned ortho to the amine, the fluorine atom exerts a strong electron-withdrawing inductive effect. This significantly reduces the basicity (pKa) of the secondary amine, meaning that at physiological pH (7.4), the molecule remains almost entirely unprotonated. Furthermore, the highly stable C–F bond increases the overall lipophilicity and hydrophobic surface area of the molecule[2].

  • The Neopentyl Steric Shield: The 2,2-dimethylpropyl (neopentyl) group is an exceptionally bulky, branched aliphatic chain. While aliphatic fluorination or modification can sometimes be tailored to decrease lipophilicity, the addition of a purely hydrocarbon neopentyl group drastically increases the molecule's lipophilicity (LogP)[2]. More importantly, it creates a severe steric shield around the nitrogen atom.

  • Shielded Secondary Amine: While secondary anilines typically possess hydrogen-bond donating capabilities that aid in aqueous solvation, the combination of the electron-withdrawing fluorine and the bulky neopentyl group physically and electronically restricts water molecules from effectively interacting with the N-H bond.

Consequently, the solvation thermodynamics heavily favor non-polar organic solvents where London dispersion forces and Van der Waals interactions dominate, rendering the compound practically insoluble in water.

StructuralCausality Compound N-(2,2-dimethylpropyl) -2-fluoroaniline F_Sub Ortho-Fluoro Group (Inductive Effect) Compound->F_Sub Neo_Sub Neopentyl Group (Steric Bulk) Compound->Neo_Sub Amine Secondary Amine (Shielded) Compound->Amine Aq_Sol Aqueous Solubility (Drastically Reduced) F_Sub->Aq_Sol Lowers pKa Org_Sol Organic Solubility (Highly Enhanced) F_Sub->Org_Sol Lipophilicity Neo_Sub->Aq_Sol Hydrophobic surface Neo_Sub->Org_Sol VdW interactions Amine->Aq_Sol Blocked H-bonding

Fig 1. Mechanistic impact of structural moieties on the solubility profile of the compound.

Comparative Solubility Profile

Based on its structural thermodynamics, N-(2,2-dimethylpropyl)-2-fluoroaniline exhibits a stark dichotomy between aqueous and organic solubility. Table 1 summarizes the expected solubility behavior across various solvent classes, providing the mechanistic rationale for assay planning.

Table 1: Predicted Solubility Profile of N-(2,2-dimethylpropyl)-2-fluoroaniline

Solvent ClassSolventDielectric Constant (ε)Estimated SolubilityMechanistic Rationale
Aqueous Water (pH 7.0)80.1< 0.01 mg/mL (Practically Insoluble)High lipophilicity; steric shielding prevents H-bonding network formation.
Aqueous PBS Buffer (pH 7.4)~80.0< 0.01 mg/mL (Practically Insoluble)Amine remains unprotonated due to pKa suppression by the ortho-fluoro group.
Polar Aprotic DMSO46.7> 100 mg/mL (Freely Soluble)Excellent solvation of polarizable aromatic systems; ideal for stock solutions[3].
Polar Protic Methanol32.7> 50 mg/mL (Soluble)Moderate H-bonding acceptance from the solvent accommodates the aniline core.
Non-Polar Dichloromethane8.9> 100 mg/mL (Freely Soluble)Strong dispersion forces perfectly match the lipophilic neopentyl and fluoro-aromatic moieties.
Non-Polar Hexane1.9> 50 mg/mL (Soluble)Highly compatible with the bulky aliphatic neopentyl chain.

Empirical Determination: Self-Validating Methodologies

Relying solely on predictive models is insufficient for rigorous drug development. Empirical validation must be conducted using self-validating systems that account for the compound's specific physicochemical quirks.

Thermodynamic Solubility (Modified OECD Test Guideline 105)

The shake-flask method remains the "gold standard" for determining true thermodynamic equilibrium solubility[4]. However, standard protocols must be modified for highly lipophilic compounds.

Causality in Experimental Design: Standard filtration (e.g., using PTFE or nylon syringe filters) is highly discouraged for this compound. Highly lipophilic fluorinated molecules exhibit severe non-specific binding to polymeric filter membranes, which artificially depletes the compound from the aqueous phase and results in falsely low solubility readings[4]. Therefore, phase separation must be achieved via ultracentrifugation. Furthermore, to ensure true equilibrium, sampling must be conducted at multiple time points (e.g., 24h, 48h, 72h)[5].

Step-by-Step Protocol:

  • Sample Preparation: Dispense an excess amount of solid N-(2,2-dimethylpropyl)-2-fluoroaniline (approx. 5 mg) into a glass vial (avoid plastics to prevent adsorption) containing 1 mL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Shake continuously at 300 rpm[4].

  • Time-Course Sampling: Withdraw 100 µL aliquots at 24, 48, and 72 hours to verify that thermodynamic equilibrium has been reached (defined as <10% variance between consecutive time points)[6].

  • Phase Separation: Transfer the aliquots to thick-walled glass centrifuge tubes and subject them to ultracentrifugation at 23,000 × g for 15 minutes to pellet all undissolved solids[4].

  • Quantification: Carefully extract the supernatant and dilute with a compatible mobile phase (e.g., Methanol/Water 50:50). Analyze via HPLC-UV (detecting the aromatic core at ~254 nm) or LC-MS/MS against a multi-point calibration curve[3][5].

ShakeFlask Prep 1. Sample Prep Excess Solid + Solvent Equil 2. Equilibration Shake at 25°C (24-72h) Prep->Equil Verify 3. Equilibrium Check ΔConc < 10% between timepoints Equil->Verify Verify->Equil If ΔConc > 10% Sep 4. Phase Separation Ultracentrifugation (23,000g) Verify->Sep If Equilibrium Reached Analyze 5. Quantification HPLC-UV / LC-MS Sep->Analyze

Fig 2. Self-validating thermodynamic solubility workflow based on OECD Test Guideline 105.

Kinetic Solubility for High-Throughput Screening (HTS)

For early-stage biological assays, kinetic solubility is more relevant, as compounds are typically dosed from concentrated DMSO stocks into aqueous assay buffers[3][7].

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Create a linear serial dilution of the stock in DMSO.

  • Aqueous Spiking: Spike 5 µL of each DMSO dilution into 245 µL of aqueous buffer (e.g., PBS) in a 96-well plate (final DMSO concentration = 2%).

  • Incubation: Incubate at room temperature for 2 hours to allow for potential precipitation.

  • Detection: Measure precipitate formation using laser nephelometry (light scattering). The kinetic solubility limit is identified as the highest concentration before a sharp increase in scattered light is detected[3][5].

Strategic Implications for Formulation and ADME

Because N-(2,2-dimethylpropyl)-2-fluoroaniline is practically insoluble in water, administering it in preclinical in vitro or in vivo models requires strategic formulation.

  • In Vitro Assays: The use of co-solvents is mandatory. Maintaining a 1-2% DMSO concentration is standard, but due to the extreme lipophilicity of the neopentyl group, the compound may still crash out of solution[6]. Utilizing passive dosing systems (e.g., loading the chemical into a PDMS polymer phase that slowly partitions into the aqueous media) can maintain a constant freely dissolved concentration without precipitation artifacts[6].

  • In Vivo Delivery: Simple aqueous suspensions will yield erratic bioavailability. Formulation scientists should prioritize lipid-based drug delivery systems (LBDDS), such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), or utilize complexing agents like cyclodextrins, though the steric bulk of the neopentyl group may hinder efficient cyclodextrin cavity inclusion.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of N-(2,2-dimethylpropyl)-2-fluoroaniline: An Application Note and Protocol for Drug Development Professionals

Introduction N-alkylated anilines are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. The introduction of sterically demanding alkyl groups, such as the neopentyl (2,2-dimethylpropyl) moie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-alkylated anilines are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. The introduction of sterically demanding alkyl groups, such as the neopentyl (2,2-dimethylpropyl) moiety, can significantly influence the pharmacological profile of a molecule by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets. This application note provides a comprehensive guide to the synthesis of N-(2,2-dimethylpropyl)-2-fluoroaniline from 2-fluoroaniline, a valuable intermediate in drug discovery programs.

The described method focuses on reductive amination, a robust and widely employed transformation in medicinal chemistry for the formation of carbon-nitrogen bonds.[1] This approach offers high selectivity and yields, avoiding the common pitfalls of direct N-alkylation with alkyl halides, such as over-alkylation and the need for harsh reaction conditions.[1] Specifically, this protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for the reductive amination of a broad range of aldehydes and ketones.[2][3][4]

This document is intended for researchers, scientists, and drug development professionals. It provides not only a detailed, step-by-step protocol but also delves into the mechanistic underpinnings of the reaction, offering insights into the rationale behind the experimental choices. All safety precautions, purification techniques, and characterization data are presented to ensure a reproducible and reliable synthesis.

Reaction Principle: Reductive Amination

The synthesis of N-(2,2-dimethylpropyl)-2-fluoroaniline is achieved through a one-pot reductive amination reaction. The process commences with the reaction between 2-fluoroaniline and pivaldehyde (2,2-dimethylpropanal) to form an intermediate iminium ion. This is followed by the in-situ reduction of the iminium ion by sodium triacetoxyborohydride to yield the desired N-alkylated aniline.[1][2]

The key to the success of this reaction lies in the chemoselectivity of sodium triacetoxyborohydride. It is a less reactive hydride donor than reagents like sodium borohydride, and it selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde.[1][5][6] This selectivity minimizes the formation of the corresponding alcohol byproduct from the reduction of pivaldehyde.[2] The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to prevent hydrolysis of the reducing agent and the intermediate imine.[4]

Physicochemical and Safety Data of Reactants

CompoundFormulaMW ( g/mol )mp (°C)bp (°C)Density (g/mL)Safety Summary
2-FluoroanilineC₆H₆FN111.12-29182-1831.151Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[7][8][9]
PivaldehydeC₅H₁₀O86.13-674-750.783Highly flammable liquid and vapor. May cause skin and eye irritation. May cause respiratory tract irritation.[10][11][12][13][14]
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94116-120 (dec.)N/A1.2In contact with water releases flammable gases. Causes serious eye damage and skin irritation. May cause respiratory irritation.[2]

Experimental Protocol

Materials and Reagents
  • 2-Fluoroaniline (≥99%)

  • Pivaldehyde (≥98%)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (97%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh) for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment
  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware

Reaction Workflow

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 2-fluoroaniline and pivaldehyde in DCM B Add NaBH(OAc)₃ portion-wise A->B C Stir at room temperature under N₂ atmosphere B->C D Quench with sat. NaHCO₃ solution C->D Reaction Completion (TLC) E Extract with DCM D->E F Wash with brine, dry over MgSO₄ E->F G Concentrate in vacuo F->G H Purify by column chromatography G->H I Characterize by NMR and Mass Spec. H->I

Caption: Experimental workflow for the synthesis of N-(2,2-dimethylpropyl)-2-fluoroaniline.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-fluoroaniline (1.0 eq, e.g., 1.11 g, 10.0 mmol) and anhydrous dichloromethane (40 mL). Stir the solution until the aniline is fully dissolved.

  • Addition of Aldehyde: To the stirred solution, add pivaldehyde (1.1 eq, 1.05 mL, 11.0 mmol) via syringe.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq, 3.18 g, 15.0 mmol) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent. The product should have a higher Rf value than the starting 2-fluoroaniline.

  • Work-up: Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with a slurry of silica gel in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporation of the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N-(2,2-dimethylpropyl)-2-fluoroaniline as a pale yellow oil.

Characterization of N-(2,2-dimethylpropyl)-2-fluoroaniline

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show a singlet for the nine protons of the tert-butyl group around δ 0.9-1.0 ppm. The two protons of the methylene group adjacent to the nitrogen would appear as a doublet around δ 2.9-3.1 ppm, coupled to the NH proton. The NH proton would likely appear as a broad singlet or a triplet around δ 3.5-4.5 ppm. The aromatic protons would appear in the region of δ 6.6-7.1 ppm, showing complex splitting patterns due to coupling with each other and with the fluorine atom.

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum is expected to show a signal for the methyl carbons of the tert-butyl group around δ 27-28 ppm and the quaternary carbon around δ 32-33 ppm. The methylene carbon should appear around δ 55-57 ppm. The aromatic carbons will appear in the region of δ 110-155 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 182.1.

Mechanistic Insights

The reductive amination proceeds through a well-established two-step mechanism within a single pot.

ReductiveAmination cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Aniline 2-Fluoroaniline Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal + Pivaldehyde Aldehyde Pivaldehyde STAB NaBH(OAc)₃ Product N-(2,2-dimethylpropyl)-2-fluoroaniline Iminium Iminium Ion Hemiaminal->Iminium - H₂O Iminium->Product + NaBH(OAc)₃ (Hydride Transfer)

Caption: Mechanism of reductive amination for the synthesis of the target compound.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of 2-fluoroaniline on the carbonyl carbon of pivaldehyde. This forms a transient hemiaminal intermediate. Subsequent dehydration of the hemiaminal, often acid-catalyzed by the acetic acid present as a byproduct of the reducing agent, leads to the formation of a Schiff base (imine). In the slightly acidic medium, the imine is protonated to form a highly electrophilic iminium ion.

  • Hydride Reduction: The sodium triacetoxyborohydride then acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction step is irreversible and drives the equilibrium towards the formation of the final N-alkylated amine product.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as moisture can decompose the sodium triacetoxyborohydride. The reaction time can also be extended, and the reaction can be gently heated (e.g., to 40 °C) to facilitate imine formation, particularly if the aniline is electron-deficient.

  • Formation of Byproducts: The primary byproduct is often the alcohol resulting from the reduction of pivaldehyde. This can be minimized by ensuring the portion-wise and careful addition of the reducing agent. If over-alkylation to a tertiary amine is observed, using a slight excess of the aniline can help to suppress this side reaction.

  • Purification Difficulties: N-alkylated anilines can sometimes be challenging to purify by column chromatography due to their basicity, which can cause tailing on silica gel. Adding a small amount of a non-nucleophilic base, such as triethylamine (0.5-1%), to the eluent can help to mitigate this issue.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of N-(2,2-dimethylpropyl)-2-fluoroaniline via reductive amination. The use of sodium triacetoxyborohydride provides a mild and selective method, making it suitable for a wide range of substrates and functional groups commonly encountered in drug discovery. By understanding the underlying mechanism and potential challenges, researchers can confidently apply this methodology to generate valuable N-alkylated aniline intermediates for their research and development programs.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - Pivaldehyde, 98%. Retrieved from [Link]

  • Loba Chemie. (2018). PIVALDEHYDE EXTRA PURE. Retrieved from [Link]

  • Labogens Fine Chem Industry. (2018). PIVALDEHYDE EXTRA PURE MSDS. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • University of Toronto. (n.d.). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
  • Paul, S., et al. (n.d.). New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). neopentyl alcohol. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0187593). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the.... Retrieved from [Link]

  • US Patent US3900519A. (1975). Process for preparing para-fluoroanilines.
  • MDPI. (2021). Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation.
  • Reddit. (2021).
  • ResearchGate. (2016).
  • Journal of Materials and Environmental Science. (n.d.). An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline).
  • Google Patents. (n.d.). WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.
  • ResearchGate. (n.d.). Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology.
  • Merck. (n.d.). Column Cleaning for Ion Exchange Chromatography and Chromatofocusing. Retrieved from [Link]

  • Wiley-VCH. (n.d.).
  • ResearchGate. (2014).
  • Google Patents. (n.d.).
  • Synlett. (2017).

Sources

Application

Steric &amp; Electronic Optimization: Reductive Alkylation of 2-Fluoroaniline with Pivalaldehyde

Abstract & Strategic Overview This Application Note details the protocol for the reductive amination of 2-fluoroaniline (weak nucleophile) with pivalaldehyde (sterically hindered electrophile). This specific coupling rep...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This Application Note details the protocol for the reductive amination of 2-fluoroaniline (weak nucleophile) with pivalaldehyde (sterically hindered electrophile). This specific coupling represents a "mismatched" reaction coordinate: the steric bulk of the tert-butyl group on the aldehyde retards nucleophilic attack, while the electron-withdrawing ortho-fluorine atom on the aniline significantly lowers the nitrogen's nucleophilicity (


 vs. 

for aniline).

Standard reductive amination conditions often stall at the hemiaminal stage or suffer from low conversion.[1] This guide presents a Standard Protocol using Sodium Triacetoxyborohydride (STAB) for general screening and an Advanced Protocol utilizing Titanium(IV) isopropoxide for kinetically challenging substrates.[1]

Mechanistic Insight & Causality[1]

To achieve high yields, one must address the specific failure modes of this reaction:

  • Nucleophilic Stagnation: The fluorine atom at the ortho position withdraws electron density via induction (-I effect), rendering the amine lone pair less available for the initial attack on the carbonyl carbon.

  • Steric Shielding: Pivalaldehyde (2,2-dimethylpropanal) possesses a bulky tert-butyl group adjacent to the carbonyl.[1] This creates a high energy barrier for the formation of the tetrahedral hemiaminal intermediate.

  • Iminium Instability: Even if the hemiaminal forms, dehydration to the iminium ion is reversible and unfavorable due to steric strain.

The Solution:

  • Acid Catalysis (AcOH): Protonates the carbonyl oxygen, increasing electrophilicity to compensate for the weak amine.

  • Selective Reduction (STAB): NaBH(OAc)

    
     is mild and selective.[1][2][3] It reduces the protonated iminium ion much faster than the aldehyde, driving the equilibrium forward (Le Chatelier’s principle).
    
  • Water Scavenging (Ti(OiPr)

    
    ):  In the advanced protocol, Titanium isopropoxide acts as a Lewis acid to activate the carbonyl and chemically scavenges water, rendering the imine formation irreversible before reduction.
    
Mechanistic Pathway (DOT Visualization)

Reductive_Amination_Mechanism Substrates Substrates (2-Fluoroaniline + Pivalaldehyde) Hemiaminal Hemiaminal (Sterically Strained) Substrates->Hemiaminal Nucleophilic Attack (Slowed by F-induction) Iminium Iminium Ion (Transient Species) Hemiaminal->Iminium -H2O (Acid Catalyzed) Iminium->Hemiaminal Reversible (Hydrolysis) Product Secondary Amine (Final Product) Iminium->Product Hydride Transfer (STAB / NaBH4) Note1 Critical Step: Steric clash of t-Butyl group hinders attack Note1->Substrates Note2 Driving Force: Rapid reduction of Iminium pulls equilibrium Note2->Iminium

Figure 1: Reaction coordinate showing the critical bottleneck at the hemiaminal formation due to steric/electronic mismatch.

Experimental Protocols

Method A: The Standard Abdel-Magid Protocol

Best for initial screening and moderate scales.

Reagents & Stoichiometry:

Component Equiv. Role Notes
2-Fluoroaniline 1.0 Limiting Reagent Toxic, handle in fume hood.[1]
Pivalaldehyde 1.2 - 1.5 Electrophile Excess required due to volatility and sterics.[1]

| NaBH(OAc)


  | 1.5 - 2.0 | Reducing Agent | Moisture sensitive.[1] Fresh bottle recommended. |
| Acetic Acid (AcOH)  | 1.0 - 2.0 | Catalyst | Essential for iminium formation.[1] |
| 1,2-Dichloroethane (DCE)  | Solvent | Medium | 0.2 M - 0.5 M concentration.[1] |

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-fluoroaniline (1.0 equiv) in DCE (0.3 M concentration).

  • Activation: Add Pivalaldehyde (1.3 equiv) followed immediately by Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 15–30 minutes.

    • Why? This pre-stir allows the acid to activate the carbonyl and initiate equilibrium before the reductant is introduced.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.6 equiv) in one portion.

    • Note: Gas evolution is minimal, but ensure the vessel is vented (e.g., needle in septum) if scaling up.

  • Reaction: Stir vigorously at RT under Nitrogen atmosphere.

    • Duration: Due to sterics, this reaction may require 4–16 hours .[1] Monitor by TLC or LCMS.[1]

  • Quench: Once conversion is >90%, quench by adding saturated aqueous NaHCO

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Method B: Titanium(IV) Mediated Protocol (High Performance)

Required when Method A yields <50% or reaction stalls.

Rationale: Ti(OiPr)


 acts as a Lewis acid to coordinate the bulky pivalaldehyde and chemically dehydrates the mixture, forcing the reluctant aniline to form the imine.

Reagents:

  • Titanium(IV) isopropoxide (neat)[4]

  • Sodium Borohydride (NaBH

    
    )[1][4][5]
    
  • Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Imine Formation (Neat/Concentrated):

    • Combine 2-fluoroaniline (1.0 equiv) and Pivalaldehyde (1.3 equiv) in a dry flask.

    • Add Ti(OiPr)

      
        (1.5 equiv) neat.
      
    • Stir at RT for 2–4 hours. The solution typically becomes viscous and may change color (yellow/orange), indicating imine formation.

  • Dilution: Dilute the mixture with dry Methanol (0.5 M relative to amine).

  • Reduction: Cool the solution to 0°C. Carefully add NaBH

    
      (1.5 equiv) portion-wise.
    
    • Caution: Exothermic with gas evolution.[1]

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (Critical): Add 1N NaOH or water to quench the titanium complex.[1] A heavy white precipitate (TiO

    
    ) will form.[1]
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate and purify via column chromatography.

Workflow Visualization

Experimental_Workflow Start Start: Weigh Reagents Decision Is Substrate Highly Hindered? Start->Decision Mix Mix Amine + Aldehyde (+ AcOH for Method A) AddSTAB Add NaBH(OAc)3 Stir 4-16h Mix->AddSTAB MethodA Method A: STAB Protocol (DCE Solvent) Decision->MethodA No (Standard) MethodB Method B: Ti(OiPr)4 Protocol (Neat/Concentrated) Decision->MethodB Yes (Difficult) MethodA->Mix Quench Quench (NaHCO3 or NaOH) AddSTAB->Quench AddTi Add Ti(OiPr)4 Wait for Imine (2-4h) MethodB->AddTi AddNaBH4 Dilute (MeOH) + Add NaBH4 AddTi->AddNaBH4 AddNaBH4->Quench Extract Extraction & Drying Quench->Extract Final Yield Calculation & NMR Analysis Extract->Final

Figure 2: Decision tree for selecting between Standard (STAB) and Lewis-Acid mediated (Ti) protocols.

Troubleshooting & Critical Control Points

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Steric bulk preventing attack.Switch to Method B (Titanium) . The Lewis acid is required to force the imine formation.
Aldehyde Reduction (Alcohol forms) Reducing agent too active or added too fast.[1]Ensure STAB is used, not NaBH

(unless using Method B). Ensure 15 min pre-stir of Amine+Aldehyde.
Low Yield (<40%) Moisture contamination.[1]STAB hydrolyzes in wet solvents.[1] Use anhydrous DCE and dry glassware.[1]
Emulsion during workup Titanium salts (Method B).[1]Filter through Celite before extraction.[1] Use Rochelle's salt solution to break Ti-emulsions.[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination.[1] Journal of the Chemical Society, Perkin Transactions 1, (14), 1845.

  • PubChem. (n.d.).[1] 2-Fluoroaniline Compound Summary. National Center for Biotechnology Information.[1]

Sources

Method

Application Note: N-Alkylation of ortho-Fluoroaniline with Neopentyl Halides

Introduction and Mechanistic Challenges The installation of a neopentyl (2,2-dimethylpropyl) group onto an aniline nitrogen is a highly prized transformation in medicinal chemistry. The bulky tert-butyl moiety of the neo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Challenges

The installation of a neopentyl (2,2-dimethylpropyl) group onto an aniline nitrogen is a highly prized transformation in medicinal chemistry. The bulky tert-butyl moiety of the neopentyl group provides exceptional steric shielding, which can dramatically improve the metabolic stability of drug candidates by preventing oxidative degradation at the nitrogen center.

However, the direct N-alkylation of ortho-fluoroaniline with neopentyl halides represents a "worst-case scenario" in classical physical organic chemistry due to two compounding factors:

  • Extreme Steric Hindrance : Neopentyl halides lack

    
    -hydrogens, precluding E2 elimination, but their adjacent tert-butyl group creates massive steric bulk. This effectively blocks the 
    
    
    
    backside attack required for a standard SN2 transition state.
  • Electronic Deactivation : The fluorine atom at the ortho position of the aniline exerts a strong electron-withdrawing inductive effect (-I effect), significantly reducing the nucleophilicity of the amine lone pair compared to an unsubstituted aniline. Furthermore, SN1 pathways are non-viable because the primary neopentyl carbocation is highly unstable and rapidly undergoes Wagner-Meerwein rearrangement to a tert-amyl cation[1].

To overcome these barriers, researchers must abandon standard alkylation conditions. This guide details two validated approaches: a Classical Forcing Thermal Protocol utilizing Finkelstein-assisted SN2 chemistry[2], and a State-of-the-Art Photocatalytic Protocol utilizing Single-Electron Transfer (SET) to bypass the SN2 geometry entirely[3].

Mechanistic Divergence: SN2 vs. Radical SET

The failure of standard SN2 conditions necessitates alternative kinetic pathways.

In the Thermal Pathway , the activation energy barrier is overcome through sheer thermal energy (130 °C) and the in situ generation of neopentyl iodide. Iodide is a superior nucleofuge (leaving group) and is highly polarizable, which lowers the energy of the sterically congested transition state. The use of Cesium Carbonate (Cs₂CO₃) is critical; the large, diffuse Cs⁺ cation poorly coordinates the aniline anion, leaving a "naked" and highly reactive nitrogen nucleophile[2].

In the Photocatalytic Pathway , copper catalysis combined with visible light irradiation fundamentally alters the reaction mechanism. As elucidated by , photoexcitation of a copper-nucleophile complex enables the reduction of the neopentyl halide via Single-Electron Transfer (SET)[3]. This generates a neopentyl radical. Because radicals are sp²-hybridized and planar, they couple with the Cu(II)-anilide intermediate in an out-of-cage process, completely bypassing the spatial requirements of the SN2 backside attack[4].

Workflow Substrates o-Fluoroaniline + Neopentyl Halide Thermal Protocol A: Thermal SN2 (Finkelstein-Assisted) Substrates->Thermal Photo Protocol B: Photocatalytic (Cu-Catalyzed SET) Substrates->Photo Barrier Steric Clash (t-Butyl) & Inductive Deactivation (F) Thermal->Barrier Radical Alkyl Radical Generation Bypasses SN2 Geometry Photo->Radical CondA 130°C, Cs2CO3, NaI, DMF Yield: 15-40% Barrier->CondA CondB RT, CuI/BINOL, Blue LED Yield: 60-85% Radical->CondB Product N-(Neopentyl)-o-fluoroaniline CondA->Product CondB->Product

Caption: Mechanistic divergence in the N-neopentylation of ortho-fluoroaniline.

Quantitative Method Comparison

The following table summarizes the operational parameters and expected outcomes of the two methodologies.

ParameterProtocol A: Thermal SN2Protocol B: Photoinduced Cu-Catalysis
Mechanism Direct Nucleophilic Substitution (SN2)Single-Electron Transfer (SET) Radical Coupling
Primary Reagents Neopentyl Bromide, NaI, Cs₂CO₃Neopentyl Iodide, CuI, rac-BINOL, LiO-t-Bu
Temperature 130 °C25 °C (Room Temperature)
Reaction Time 48 - 72 hours16 - 24 hours
Atmosphere Argon (Standard Schlenk)Nitrogen (Glovebox required for setup)
Typical Yield Low to Moderate (15 - 40%)Moderate to High (60 - 85%)
Over-alkylation Negligible (Sterically forbidden)Negligible

Experimental Protocols

Protocol A: Thermal Finkelstein-Assisted Alkylation

This protocol relies on the in situ conversion of neopentyl bromide to neopentyl iodide to drive a difficult SN2 substitution[2].

Materials:

  • ortho-Fluoroaniline (1.0 equiv, 5.0 mmol)

  • Neopentyl bromide (1.5 equiv, 7.5 mmol)

  • Sodium Iodide (NaI) (1.5 equiv, 7.5 mmol) - Must be ultra-dry

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 10.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Cs₂CO₃ and NaI. Flame-dry the flask under high vacuum for 5 minutes to remove trace moisture. Backfill with Argon.

  • Reagent Addition: Allow the flask to cool to room temperature. Inject anhydrous DMF (15 mL) via syringe. Add ortho-fluoroaniline, followed by neopentyl bromide.

  • Thermal Activation: Seal the Schlenk flask and submerge it in a pre-heated oil bath at 130 °C. Stir vigorously. The mixture will turn heterogeneous and darken over time.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or LC-MS. Due to extreme steric hindrance, the reaction is exceptionally slow. Allow to proceed for 48 to 72 hours.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and quench with distilled water (50 mL). Separate the organic layer and wash the aqueous layer with EtOAc (2 x 25 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via silica gel flash chromatography to isolate N-(neopentyl)-ortho-fluoroaniline.

Protocol B: Photoinduced Copper-Catalyzed Alkylation (State-of-the-Art)

Adapted from the groundbreaking methodologies of for the cross-coupling of unactivated alkyl halides with nitrogen nucleophiles[5].

Materials:

  • ortho-Fluoroaniline (1.0 equiv, 1.0 mmol)

  • Neopentyl iodide (1.5 equiv, 1.5 mmol)

  • Copper(I) Iodide (CuI) (10 mol%, 0.1 mmol)

  • rac-BINOL (10 mol%, 0.1 mmol)

  • Lithium tert-butoxide (LiO-t-Bu) (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Step-by-Step Procedure:

  • Glovebox Setup (Critical for Trustworthiness): The active Cu(I) photocatalyst is highly sensitive to oxygen. In a nitrogen-filled glovebox, charge a clear 20 mL borosilicate glass vial with a PTFE-lined septum cap with CuI, rac-BINOL, and LiO-t-Bu.

  • Substrate Addition: Add ortho-fluoroaniline to the vial, followed by anhydrous 1,4-Dioxane (5 mL). Finally, add neopentyl iodide.

  • Photocatalytic Irradiation: Seal the vial tightly, remove it from the glovebox, and place it in a photoreactor equipped with a Blue LED array (approx. 390–440 nm). Ensure a cooling fan is actively maintaining the vial at room temperature (~25 °C) to prevent thermal degradation of the catalyst.

  • Reaction Progression: Irradiate the vigorously stirring mixture for 24 hours. The solution will typically exhibit a deep color characteristic of the active copper-anilide complex[3].

  • Quenching & Workup: Turn off the light source. Open the vial to air to quench the active catalyst (solution will turn green/blue as Cu(II) oxidizes). Dilute with diethyl ether (10 mL) and filter through a short pad of Celite to remove copper salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to yield the target N-(neopentyl)-ortho-fluoroaniline in superior yields compared to thermal methods.

References

  • Ahn, J. M., Ratani, T. S., Hannoun, K. I., Fu, G. C., & Peters, J. C. (2017). Photoinduced, Copper-Catalyzed Alkylation of Amines: A Mechanistic Study of the Cross-Coupling of Carbazole with Alkyl Bromides. Journal of the American Chemical Society, 139(36), 12716-12723. URL:[Link]

  • Matier, C. D., Schwaben, J., Peters, J. C., & Fu, G. C. (2017). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Journal of the American Chemical Society, 139(49), 17707-17710. URL:[Link]

  • Chiappe, C., Pieraccini, D., & Piccioli, P. (2006). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Green Chemistry, 8(3), 277-280. URL:[Link]

  • US Patent No. 6,528,505 B1. (2003). Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. Google Patents.

Sources

Application

applications of N-(2,2-dimethylpropyl)-2-fluoroaniline in medicinal chemistry

Application Note: Strategic Utilization of N-(2,2-dimethylpropyl)-2-fluoroaniline in Medicinal Chemistry Executive Summary N-(2,2-dimethylpropyl)-2-fluoroaniline (also known as N-neopentyl-2-fluoroaniline) is a specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of N-(2,2-dimethylpropyl)-2-fluoroaniline in Medicinal Chemistry

Executive Summary

N-(2,2-dimethylpropyl)-2-fluoroaniline (also known as N-neopentyl-2-fluoroaniline) is a specialized building block utilized in the optimization of small molecule drugs, particularly in the field of kinase inhibitors (e.g., PIM, MEK, B-RAF) and ion channel modulators (e.g., KCNQ openers).[1][2][3]

Its structural value lies in the unique combination of the 2-fluoroaniline core—a privileged scaffold that modulates pKa and conformation—and the N-neopentyl group.[1][2][3] The neopentyl moiety acts as a "metabolic shield," providing significant lipophilic bulk (


) while blocking N-dealkylation via 

-carbon oxidation due to steric hindrance and the absence of

-hydrogens.[1][2][3]

This guide details the optimized synthesis protocol (overcoming the "neopentyl effect" steric barrier) and outlines its application in DMPK optimization and heterocyclic library construction .

Physiochemical Profile & Strategic Value

PropertyValue / CharacteristicMedicinal Chemistry Implication
Structure N-Neopentyl + 2-FluoroOrtho-F locks conformation; Neopentyl adds bulk.[1][2][3]
Lipophilicity High (

cLogP

+1.8 vs H)
Increases permeability; targets hydrophobic pockets.[1][2][3]
Metabolic Stability High Key Feature: Steric bulk at

-C and no

-H prevents CYP450 N-dealkylation.[1][2][3]
Electronic Effect Electron Rich (Aniline)Nucleophilic; precursor for Pd-catalyzed couplings.[1][2][3]
Steric Profile High DemandForces N-aryl bond twist; improves selectivity (atropisomerism potential).[1][2][3]

Mechanism of Action: The Metabolic Shield[1][2][3]

The primary utility of this building block is to replace metabolically labile groups (like


-ethyl, 

-propyl, or

-benzyl) with the

-neopentyl group.[1][2][3]

Mechanism: Cytochrome P450 enzymes typically metabolize


-alkyl amines via 

-hydroxylation (abstraction of a hydrogen from the carbon adjacent to the nitrogen).[1][2][3]
  • Steric Blockade: The tert-butyl group of the neopentyl moiety creates a "steric umbrella," preventing the heme iron of CYP450 from approaching the

    
    -methylene protons.[1][2][3]
    
  • Elimination Blockade: Unlike

    
    -isobutyl or 
    
    
    
    -propyl groups, the neopentyl group has zero
    
    
    -hydrogens
    , rendering elimination pathways impossible.[1][2][3]

MetabolicShield Substrate N-Alkyl Aniline Normal Linear Alkyl (e.g., N-Propyl) Substrate->Normal Neopentyl N-Neopentyl (Steric Shield) Substrate->Neopentyl CYP450 CYP450 Enzyme Complex Enzyme-Substrate Complex Result_Labile α-Hydroxylation -> N-Dealkylation Complex->Result_Labile Oxidation Normal->Complex Accessible Neopentyl->CYP450 Steric Clash Result_Stable Metabolically Stable Neopentyl->Result_Stable No Reaction

Figure 1: Mechanism of metabolic stabilization provided by the N-neopentyl group compared to linear alkyl chains.[1][2][3]

Optimized Synthesis Protocol

Challenge: Direct alkylation of 2-fluoroaniline with neopentyl halides (e.g., neopentyl iodide) is notoriously difficult and low-yielding due to the steric hindrance of the nucleophile and the electrophile (the "Neopentyl Effect").[1][2][3] Solution: Reductive Amination using Titanium(IV) Isopropoxide to facilitate imine formation, followed by Borohydride reduction.[1][2][3]

Reagents:
  • Substrate: 2-Fluoroaniline (1.0 equiv)

  • Carbonyl Source: Pivalaldehyde (2,2-dimethylpropanal) (1.2 equiv)[1][2][3]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.5 equiv)[1][2][3]
    
  • Reductant: Sodium Borohydride (NaBH

    
    ) (2.0 equiv) or NaBH(OAc)
    
    
    
    [1][2][3]
  • Solvent: Dichloromethane (DCM) (anhydrous) and Methanol[1][2][3]

Step-by-Step Procedure:
  • Imine Formation (Critical Step):

    • In a flame-dried round-bottom flask under Argon, dissolve 2-fluoroaniline (10 mmol, 1.11 g) in anhydrous DCM (20 mL).

    • Add pivalaldehyde (12 mmol, 1.03 g).

    • Add Ti(OiPr)

      
        (15 mmol, 4.4 mL) dropwise. Note: The solution will turn yellow/orange as the titanium-amine complex forms.[1][2][3]
      
    • Stir at room temperature for 6–12 hours .

    • Checkpoint: Monitor by TLC or LCMS.[1][2][3] You should see the disappearance of the aniline and formation of the imine (often hydrolyzes on LCMS, so TLC is better).[1][2][3]

  • Reduction:

    • Dilute the reaction mixture with Methanol (10 mL).

    • Cool the mixture to 0°C in an ice bath.

    • Add NaBH

      
        (20 mmol, 0.76 g) portion-wise (gas evolution will occur).[1][2][3]
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Work-up (Titanium Quench):

    • Quench the reaction by adding 1N NaOH (20 mL). Caution: A thick white precipitate of titanium dioxide will form.[1][2][3]

    • Dilute with Ethyl Acetate (EtOAc) and filter the slurry through a pad of Celite to remove titanium salts.[1][2][3]

    • Wash the Celite pad thoroughly with EtOAc.[1][2][3]

    • Transfer filtrate to a separatory funnel.[1][2][3] Wash organic layer with water (2x) and brine (1x).[1][2][3]

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • Purify via flash column chromatography (SiO

      
      , Hexanes/EtOAc gradient).[1][2][3] The product is a colorless to pale yellow oil.[1][2][3]
      

Applications in Drug Design

A. Kinase Inhibitor "West-Wing" Optimization

In kinase inhibitors (e.g., PIM-1, VEGFR), the solvent-exposed region or the hydrophobic back-pocket often tolerates bulky groups.[1][2][3]

  • Application: Use N-(2,2-dimethylpropyl)-2-fluoroaniline as a nucleophile to displace a leaving group (Cl, F, or SO

    
    Me) on a heteroaromatic core (e.g., pyrimidine, quinazoline).[1][2][3]
    
  • Benefit: The 2-fluoro group can form intramolecular hydrogen bonds or electrostatic interactions with the hinge region residues, while the neopentyl group fills the hydrophobic pocket, improving potency and selectivity.[1][2][3]

B. Synthesis of N-Neopentyl Indoles (Larock/Buchwald)

This molecule is an ideal precursor for synthesizing


-functionalized indoles without the need for difficult 

-alkylation of the indole ring itself.[1][2][3]

Protocol (Pd-Catalyzed Annulation):

  • Halogenation: Brominate the para-position (relative to amine) to get 4-bromo-N-neopentyl-2-fluoroaniline .[1][2][3]

  • Annulation: React with an internal alkyne using Pd(OAc)

    
     / Ligand.[1][2][3]
    
  • Result: Highly substituted

    
    -neopentyl indole, a scaffold found in cannabinoid receptor agonists and anti-viral agents.[1][2][3]
    
C. Bioisosteric Replacement Studies

When a lead compound containing an


-benzyl  group shows poor metabolic stability (benzylic oxidation):
  • Protocol: Synthesize the

    
    -neopentyl  analog using the method above.
    
  • Expectation: Maintenance of lipophilic interactions but complete shutdown of CYP-mediated dealkylation at that site.[1][2][3]

References

  • Reductive Amination of Hindered Amines

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride."[1][2][3] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1][2][3] Link[1][2][3]

  • Neopentyl Effect in Metabolism

    • Testa, B., & Mayer, J. M.[1][2][3] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH, 2003.[1][2][3] (General reference on steric hindrance in metabolism).

  • Kinase Inhibitor Synthesis (Patent Reference)

    • Exelixis, Inc.[1][2][3][4] "Benzofuropyrimidinones as Protein Kinase Inhibitors." European Patent EP 2097419 B1, 2009.[1][2][3] (Demonstrates use of pivalaldehyde/2-fluoroaniline in kinase inhibitor synthesis). Link

  • 2-Fluoroaniline Properties

    • PubChem Compound Summary for CID 9584, 2-Fluoroaniline.[1][2][3] National Center for Biotechnology Information.[1][2][3] Link[1][2][3]

Sources

Method

Application Notes and Protocols for the General Synthesis of N-Neopentyl Aryl Amines

Introduction N-neopentyl aryl amines are valuable scaffolds in medicinal chemistry and materials science. The sterically demanding neopentyl group can impart unique conformational constraints and metabolic stability to m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-neopentyl aryl amines are valuable scaffolds in medicinal chemistry and materials science. The sterically demanding neopentyl group can impart unique conformational constraints and metabolic stability to molecules, making them attractive motifs in drug discovery. This guide provides an in-depth overview of the primary synthetic strategies for accessing these compounds, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will explore transition-metal catalyzed cross-coupling reactions and reductive amination as the most robust and versatile methods for their preparation.

Key Synthetic Strategies: A Comparative Overview

The synthesis of N-neopentyl aryl amines primarily relies on three main strategies:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile method for C-N bond formation, coupling an aryl halide or triflate with neopentyl amine.[1][2]

  • Copper-Catalyzed Ullmann Condensation (Goldberg Reaction): A classical method that has been modernized with the use of ligands to facilitate the coupling of aryl halides with amines under milder conditions.[3][4]

  • Reductive Amination: A direct approach involving the reaction of an aryl amine with pivalaldehyde, followed by in-situ reduction of the resulting imine.[5][6]

Each method presents distinct advantages and challenges, which will be discussed in detail. The choice of method often depends on substrate scope, functional group tolerance, and available starting materials.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most widely used method for the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance.[1] The reaction involves the palladium-catalyzed coupling of an aryl halide or sulfonate with an amine.[7]

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][8] The choice of palladium precursor, ligand, and base is critical for a successful transformation. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[9]

Buchwald_Hartwig_Mechanism Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination cluster_legend Legend Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex [(Ar-Pd(II)-NHR'R'')L_n]X OxAdd->AmineCoord + HNR'R'' AmideComplex Palladium Amido Complex (Ar-Pd(II)-NR'R'')L_n AmineCoord->AmideComplex + Base - HX AmideComplex->Pd0 Product N-Aryl Amine (Ar-NR'R'') AmideComplex->Product Reductive Elimination Ar Aryl group X Halide or Triflate L Ligand NRR Amine Ullmann_Condensation_Mechanism Figure 2: Proposed Catalytic Cycle of Ullmann Condensation cluster_legend Legend CuI Cu(I)L_n CuAmide Copper(I) Amide (Cu(I)-NR'R'')L_n CuI->CuAmide + HNR'R'' + Base, - HX OxAdd Oxidative Addition Complex (Ar-Cu(III)-(NR'R''))L_n CuAmide->OxAdd + Ar-X OxAdd->CuI Product N-Aryl Amine (Ar-NR'R'') OxAdd->Product Reductive Elimination Ar Aryl group X Halide L Ligand NRR Amine Reductive_Amination_Workflow Figure 3: General Workflow for Reductive Amination Start Aryl Amine + Pivalaldehyde Imine Imine Formation (in situ) Start->Imine Reduction Reduction Imine->Reduction + Reducing Agent Product N-Neopentyl Aryl Amine Reduction->Product

Sources

Application

Application Notes and Protocols for the Functionalization of N-(2,2-dimethylpropyl)-2-fluoroaniline

Abstract This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the chemical functionalization of the N-(2,2-dimethylprop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the chemical functionalization of the N-(2,2-dimethylpropyl)-2-fluoroaniline aromatic ring. This molecule presents a unique scaffold for synthetic diversification due to the interplay of its substituents: a bulky N-neopentyl group and an ortho-fluorine atom. This guide will explore a range of functionalization strategies, including Directed ortho-Metalation (DoM), Electrophilic Aromatic Substitution (EAS), and Nucleophilic Aromatic Substitution (SNAr), explaining the underlying principles and providing step-by-step experimental protocols. The aim is to equip researchers with the practical knowledge to selectively modify this versatile building block for applications in medicinal chemistry, agrochemistry, and materials science.

Introduction: The Synthetic Potential of N-(2,2-dimethylpropyl)-2-fluoroaniline

N-(2,2-dimethylpropyl)-2-fluoroaniline is a valuable starting material in organic synthesis. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of derivative compounds, such as metabolic stability and binding affinity.[1] The N-neopentyl group, a bulky alkyl substituent, offers steric hindrance that can direct the regioselectivity of certain reactions. Understanding the electronic and steric effects of these two substituents is crucial for predicting and controlling the outcomes of functionalization reactions.

This guide will focus on three primary avenues for modifying the aromatic ring of N-(2,2-dimethylpropyl)-2-fluoroaniline:

  • Directed ortho-Metalation (DoM): Leveraging the coordinating ability of the N-alkyl group to direct deprotonation and subsequent electrophilic quench at the C6 position.

  • Electrophilic Aromatic Substitution (EAS): Introducing electrophiles onto the ring, with the regioselectivity governed by the directing effects of the amino and fluoro substituents.

  • Nucleophilic Aromatic Substitution (SNAr): Displacing the fluoride, a competent leaving group, with various nucleophiles, particularly when the ring is activated by electron-withdrawing groups.[2]

Directed ortho-Metalation (DoM): A Regioselective Strategy

Directed ortho-metalation is a powerful technique for the functionalization of aromatic rings, offering high regioselectivity that is often difficult to achieve with classical electrophilic aromatic substitution.[3] In the case of N-(2,2-dimethylpropyl)-2-fluoroaniline, the N-neopentyl group can act as a directed metalation group (DMG), coordinating to an organolithium reagent and facilitating deprotonation at the adjacent ortho position (C6).[4]

Mechanistic Rationale

The mechanism involves the formation of a complex between the Lewis acidic organolithium reagent (e.g., n-butyllithium) and the Lewis basic nitrogen atom of the aniline.[3] This brings the strong base into close proximity to the C6 proton, leading to its abstraction and the formation of a lithiated intermediate. This intermediate can then be trapped by a variety of electrophiles to introduce a new substituent exclusively at the C6 position.

DoM_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product start N-(2,2-dimethylpropyl)-2-fluoroaniline lithiated Ortho-lithiated Intermediate start->lithiated + n-BuLi (Coordination & Deprotonation) nBuLi n-Butyllithium (n-BuLi) electrophile Electrophile (E+) product C6-Functionalized Product lithiated->product + E+ (Electrophilic Quench) EAS_Protection cluster_start Highly Activated cluster_protection Protection cluster_reaction Reaction cluster_deprotection Deprotection aniline Aniline Derivative acetamide Acetamide Derivative aniline->acetamide Acetylation eas Electrophilic Aromatic Substitution (EAS) acetamide->eas Controlled EAS deprotected Functionalized Aniline eas->deprotected Hydrolysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(2,2-dimethylpropyl)-2-fluoroaniline Synthesis

Case ID: OPT-YIELD-2F-NEO Topic: Optimization of Sterically Hindered Reductive Amination Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Problem Analysis User Issue: Low...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-YIELD-2F-NEO Topic: Optimization of Sterically Hindered Reductive Amination Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Analysis

User Issue: Low yield and incomplete conversion during the synthesis of N-(2,2-dimethylpropyl)-2-fluoroaniline. Root Cause Diagnosis: This transformation presents a "perfect storm" of kinetic inhibition:

  • Steric Hindrance: The target requires coupling a bulky neopentyl group (from pivalaldehyde) to an ortho-substituted aniline. The neopentyl group prevents SN2 alkylation entirely.

  • Electronic Deactivation: The 2-fluoro substituent is electron-withdrawing (inductive effect), lowering the pKa of the aniline to ~3.0 (vs. 4.6 for aniline), significantly reducing its nucleophilicity toward the carbonyl [1].

  • Imine Instability: The intermediate imine is sterically crowded and prone to hydrolysis, making equilibrium formation unfavorable under standard conditions (e.g., STAB/AcOH).

Recommended Solution: Switch from standard reductive amination (STAB) to a Titanium(IV) Isopropoxide-mediated protocol. If this fails due to extreme substrate-specific constraints, utilize the Amide Reduction route as a fail-safe.

Decision Matrix: Selecting Your Route

Before proceeding, select the workflow that matches your lab's capabilities and constraints.

RouteSelection Start START: Choose Synthesis Strategy Q1 Is the starting material (2-Fluoroaniline) precious/limited? Start->Q1 RouteA Route A: Ti(OiPr)4 Reductive Amination (High Throughput / Modern Standard) Q1->RouteA No (Standard Scale) RouteB Route B: Amide Reduction (Two-Step / Fail-Safe) Q1->RouteB Yes (Maximize Conversion) Cond1 Requires: Ti(OiPr)4, NaBH4 Advantage: One-pot, atom economical RouteA->Cond1 Cond2 Requires: Pivaloyl Chloride, LiAlH4 Advantage: Thermodynamic drive, robust RouteB->Cond2

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on reagent availability and scale.

Module A: Titanium(IV) Isopropoxide Reductive Amination (Recommended)[1][2][3]

This method utilizes Ti(OiPr)4 as a Lewis acid to activate the carbonyl and a water scavenger to drive the unfavorable equilibrium toward the imine [2].

Protocol Design
  • Reagents: 2-Fluoroaniline (1.0 equiv), Pivalaldehyde (1.2 equiv), Ti(OiPr)4 (1.25–1.5 equiv), NaBH4 (1.5 equiv), Ethanol (absolute).

  • Key Mechanism: The titanium species coordinates to the aldehyde, facilitating nucleophilic attack by the weak aniline nucleophile.

Step-by-Step Methodology
  • Imine Formation (Critical Step):

    • In a dry flask under Argon, combine 2-fluoroaniline (10 mmol) and Ti(OiPr)4 (12.5 mmol).

    • Add Pivalaldehyde (12 mmol) neat.

    • Optimization: Stir at room temperature for 6–12 hours . Do not add solvent yet (or use minimal absolute EtOH). The neat conditions maximize the concentration to force imine formation.

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol (10–15 mL).

    • Add NaBH4 (15 mmol) carefully (exothermic).

    • Stir for 8 hours at room temperature.

  • Workup (The "Titanium Emulsion" Fix):

    • Standard Quench: Add 2M aqueous ammonia (NH4OH) or 1M NaOH to the reaction mixture.

    • Why? This precipitates titanium as TiO2 (white solid) rather than a gelatinous emulsion.

    • Filter through a pad of Celite. Wash the pad with EtOAc.

    • Partition filtrate between EtOAc and water. Dry organic layer (Na2SO4) and concentrate.

Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
Low Yield (<30%) Incomplete imine formation.Increase Ti(OiPr)4 to 2.0 equiv. Run the first step neat (no solvent) for 12h.
Emulsion during workup Improper quenching of Ti species.Do not use simple water wash.[1] Use 2M NaOH or Rochelle's Salt (sat. potassium sodium tartrate) and stir for 1h until layers separate clearly.
Starting Material Remains Steric bulk preventing attack.Heat the imine formation step to 40-50°C (sealed tube) before adding reducing agent.

Module B: The Amide Reduction (Fail-Safe)

If Route A fails due to extreme steric repulsion, the two-step amide route is thermodynamically driven and highly reliable, though less atom-economical [3].

Protocol Design
  • Step 1: Acylation: 2-Fluoroaniline + Pivaloyl chloride + Et3N

    
    N-(2-fluorophenyl)pivalamide.
    
  • Step 2: Reduction: Amide + LiAlH4

    
     Target Amine.
    
Step-by-Step Methodology
  • Amide Synthesis:

    • Dissolve 2-fluoroaniline (1.0 equiv) and Et3N (1.2 equiv) in DCM at 0°C.

    • Add Pivaloyl chloride (1.1 equiv) dropwise. Warm to RT and stir 2h.

    • Wash with 1M HCl (removes unreacted aniline) and NaHCO3. Isolate amide (usually a solid).

  • LiAlH4 Reduction:

    • Suspend LiAlH4 (2.5 equiv) in dry THF under N2.

    • Add the amide (dissolved in THF) dropwise.

    • Reflux the mixture for 12–24 hours. Note: Steric hindrance requires heat to drive the reduction.

  • Fieser Workup (Safety Critical):

    • Cool to 0°C.

    • For every x grams of LiAlH4 used, add:

      • x mL water (very slowly)

      • x mL 15% NaOH solution[2]

      • 3x mL water[1][2]

    • Stir until a white granular precipitate forms. Filter and concentrate.

Mechanistic Visualization

Understanding the role of Titanium is critical for troubleshooting Route A.

Mechanism Aldehyde Pivalaldehyde Complex Activated Ti-Complex Aldehyde->Complex Coordination Ti Ti(OiPr)4 Ti->Complex Coordination Amine 2-Fluoroaniline Imine Steric Imine (Transient) Amine->Imine -Ti(OH)(OiPr)3 (Water Scavenging) Complex->Imine -Ti(OH)(OiPr)3 (Water Scavenging) Product Target Amine Imine->Product + NaBH4 (Reduction)

Figure 2: Mechanistic flow of Ti-mediated reductive amination. The Titanium species acts as both Lewis acid activator and dehydrating agent.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Triacetoxyborohydride (STAB) instead of the Ti(OiPr)4 method? A: For this specific substrate, STAB is often too slow. The steric bulk of the tert-butyl group combined with the poor nucleophilicity of the fluoroaniline means the imine equilibrium is very low. STAB cannot drive this equilibrium like Ti(OiPr)4 can. If you must use STAB, add acetic acid and molecular sieves, but expect lower yields [4].

Q: Why is my product contaminated with an alcohol? A: This is reduced aldehyde (2,2-dimethylpropanol). It occurs if the reducing agent (NaBH4) attacks the aldehyde before the imine is formed.

  • Fix: Ensure the "Imine Formation" step runs for at least 8 hours (or overnight) before adding NaBH4.[3]

Q: The LiAlH4 reduction (Route B) gave me back the starting material. Why? A: You likely didn't reflux long enough. The neopentyl amide is extremely hindered. Room temperature reduction is insufficient. Ensure a vigorous reflux in THF (66°C) or even Diglyme if higher temperatures are needed.

References

  • Grokipedia. (n.d.). Fluoroaniline Properties and pKa. Retrieved from

  • Mattson, R. J., et al. (1990).[4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry. Retrieved from

  • Chemistry Steps. (2020).[5][6] Amide Reduction Mechanism by LiAlH4. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from

Sources

Optimization

removing unreacted 2-fluoroaniline from N-alkylated product mixtures

Resolving 2-Fluoroaniline Contamination in N-Alkylation Workflows Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals struggling to sepa...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving 2-Fluoroaniline Contamination in N-Alkylation Workflows

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals struggling to separate unreacted 2-fluoroaniline (starting material) from its N-alkylated products (secondary or tertiary amines).

N-alkylation of anilines frequently results in incomplete conversion. Removing the residual primary amine is notoriously difficult because both the starting material and the product share similar physicochemical properties. This guide provides field-proven, self-validating protocols to achieve high-purity isolation.

Section 1: The Chemical Challenge

To understand why purification fails, we must analyze the molecular properties. The highly electronegative ortho-fluoro group exerts a strong inductive electron-withdrawing effect (-I effect), drastically reducing the electron density on the amine nitrogen. This depresses the pKa of 2-fluoroaniline to approximately 3.2[1].

When the amine is N-alkylated, the new alkyl group provides a slight electron-donating effect (+I effect), marginally increasing the basicity of the product. However, this pKa differential is too narrow for standard acid-base extraction.

Table 1: Physicochemical Comparison of Amine Species
Property2-Fluoroaniline (Starting Material)N-Alkyl-2-fluoroaniline (Product)
Amine Classification Primary (1°)Secondary (2°)
pKa (approximate) 3.2[1]4.0 - 5.0
Boiling Point 182-183 °C[1]> 200 °C (Alkyl-dependent)
Nucleophilicity ModerateLow (Sterically hindered)
Reactivity with Anhydrides High (Forms stable amide)Low (Steric hindrance prevents reaction)
Reactivity with Aldehydes High (Forms stable imine)Nil (Cannot form stable imine)
Section 2: Troubleshooting Guide & FAQs

Q: Why does standard acid-base extraction fail to separate the mixture? A: Because both 2-fluoroaniline (pKa ~3.2)[1] and the N-alkylated product are weakly basic, attempting to selectively protonate one over the other using aqueous HCl is practically impossible. Depending on the pH, both amines will either remain in the organic phase or co-extract into the aqueous phase, often forming stubborn emulsions.

Q: Can I use silica gel column chromatography instead? A: While possible, it is highly inefficient. Anilines strongly hydrogen-bond with the acidic silanol groups on standard silica gel, causing severe streaking and co-elution. If chromatography is mandatory, you must deactivate the silica by pre-flushing the column with 1-2% triethylamine (Et₃N) in your mobile phase. However, chemical scavenging is vastly superior for scalability and yield.

Q: What is "Chemical Scavenging" and why is it the recommended solution? A: Chemical scavenging exploits the kinetic and structural differences between primary and secondary amines. By introducing an electrophile (like an anhydride or a polymer-bound aldehyde) that reacts exclusively or vastly faster with the primary amine, you alter its chemical structure. For example, reacting the mixture with phthalic anhydride converts the primary amine into a carboxylic acid-containing amide (phthalanilic acid)[2][3]. The secondary amine reacts much slower due to the combined steric hindrance of the N-alkyl group and the ortho-fluoro atom[4]. Once the primary amine is tagged with a carboxylic acid, it can be easily washed away with a mild aqueous base.

Section 3: Validated Experimental Protocols
Protocol A: Liquid-Liquid Scavenging via Phthalic Anhydride

Causality: Phthalic anhydride reacts rapidly with primary amines to form an acyclic phthalanilic acid intermediate[2][3]. Washing the mixture with a mild base deprotonates the newly formed carboxylic acid, rendering the primary amine-adduct highly water-soluble, while the unreacted secondary/tertiary amine product remains in the organic layer.

  • Solubilization: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Toluene) at a concentration of ~0.1 M.

  • Scavenger Addition: Add 1.2 to 1.5 equivalents of phthalic anhydride relative to the estimated molar amount of unreacted 2-fluoroaniline[4].

  • Reaction: Stir the mixture at room temperature for 2 to 3 hours. Monitor via TLC until the primary amine spot disappears.

  • Basic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) and shake vigorously. Vent frequently.

  • Phase Separation: Allow the layers to separate. The phthalanilic acid partitions completely into the aqueous phase[2].

  • Isolation: Collect the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified N-alkylated product.

G Start Crude Mixture (1° Amine + 2°/3° Amine Product) AddAnhydride Add Phthalic Anhydride (Selective for 1° Amine) Start->AddAnhydride Reaction Formation of Phthalanilic Acid (2°/3° Amines unreacted) AddAnhydride->Reaction Extraction Aqueous Basic Extraction (e.g., Sat. NaHCO3) Reaction->Extraction Organic Organic Phase (Purified N-Alkyl Product) Extraction->Organic Retained Aqueous Aqueous Phase (Water-soluble Phthalanilic Acid) Extraction->Aqueous Washed Out

Chemical scavenging workflow using phthalic anhydride to isolate N-alkylated products.

Protocol B: Solid-Phase Scavenging via Polymer-Bound Aldehyde

Causality: Macroporous polymer-bound aldehyde resins (e.g., StratoSpheres™ PL-CHO) selectively form covalent imine bonds with primary amines[5][6]. Secondary amines lack the necessary protons to form stable imines and remain entirely in the liquid phase. This protocol avoids aqueous workups entirely.

  • Preparation: Dissolve the crude amine mixture in an anhydrous solvent (e.g., dry THF or DCM). Water must be excluded to drive the imine formation forward.

  • Resin Loading: Add 2.5 to 3.0 equivalents of PL-CHO resin (based on the resin's loading capacity, typically ~1.5 mmol/g) to the solution[5].

  • Agitation: Place the reaction vessel on an orbital shaker and agitate gently for 12 to 16 hours at room temperature. Note: Do not use magnetic stirring bars, as they will mechanically crush the porous resin beads.

  • Filtration: Filter the suspension through a sintered glass funnel. The primary amine is now covalently trapped on the solid resin[6].

  • Washing: Wash the resin bed with 2 column volumes of the reaction solvent to ensure all secondary amine product is washed into the collection flask.

  • Recovery: Evaporate the filtrate to obtain the highly pure N-alkyl-2-fluoroaniline.

ResinWorkflow Mixture Crude Amine Mixture (in DCM/THF) Resin Add PL-CHO Resin (Polymer-Bound Aldehyde) Mixture->Resin Imine Imine Formation (1° Amine binds to resin) Resin->Imine Filter Filtration Imine->Filter Filtrate Filtrate (Pure 2°/3° Amine) Filter->Filtrate Liquid Waste Resin Waste (Trapped 1° Amine) Filter->Waste Solid

Solid-phase scavenging of primary amines using polymer-bound aldehyde (PL-CHO) resin.

References
  • LookChem. "2-Fluoroaniline - Chemical Properties".[Link]

  • Google Patents.
  • Google Patents. "EP0413259A2 - Process for reducing primary and secondary amine in a tertiary amine".
  • Pacl, R. S. (1933). "The Separation of Amines with Phthalic Anhydride". University of Wisconsin.
  • European Peptide Society. "THE EUROPEAN PEPTIDE SOCIETY NEWSLETTER". [Link]

  • Agilent. "SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY".[Link]

Sources

Troubleshooting

troubleshooting low conversion in reductive amination of fluoroanilines

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that reactions involving electron-deficient substrates can be challenging.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that reactions involving electron-deficient substrates can be challenging. This guide is designed to provide in-depth troubleshooting assistance for a common bottleneck in medicinal chemistry: the low conversion observed during the reductive amination of fluoroanilines.

The Fluoroaniline Challenge: Understanding Reduced Reactivity

Fluoroanilines are valuable building blocks, but their successful use in reductive amination requires a nuanced approach. The core issue stems from the potent electron-withdrawing nature of the fluorine substituent. This has two primary consequences that directly impact the reaction:

  • Reduced Nucleophilicity: The fluorine atom pulls electron density away from the aromatic ring and, by extension, from the nitrogen atom's lone pair. This makes the fluoroaniline a significantly weaker nucleophile compared to aniline. The initial attack on the carbonyl carbon, which is the first step of the reaction, is therefore much slower.

  • Decreased Basicity: The reduced electron density on the nitrogen also makes fluoroanilines much weaker bases. This is critical because the key intermediate, the imine, must typically be protonated to form an iminium ion to be readily reduced by mild hydride reagents.[1] With a weakly basic aniline, the equilibrium for imine formation is often unfavorable, and the subsequent protonation is less efficient.

The following table quantitatively illustrates the drop in basicity.

Aniline DerivativepKa of Conjugate Acid
Aniline4.6
4-Fluoroaniline4.65
2-Fluoroaniline3.2
2,4-Difluoroaniline1.9
2,4,6-Trifluoroaniline-0.3

Data represents approximate values compiled from various sources.

This guide will walk you through diagnosing and overcoming these intrinsic challenges.

Reaction Mechanism Overview

Understanding the key steps is crucial for effective troubleshooting. The reaction proceeds through the formation of a hemiaminal, which then dehydrates to an imine. The imine is subsequently reduced to the final amine product.

Reductive_Amination cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) A Carbonyl (Aldehyde/Ketone) C Hemiaminal Intermediate A->C + Amine B Fluoroaniline B->C D Imine / Iminium Ion C->D - H2O D->C + H2O F Final Secondary Amine D->F E Reducing Agent (e.g., NaBH(OAc)3) E->F Troubleshooting_Workflow Troubleshooting: Low Conversion Start Low Conversion Observed CheckImine Is imine detectable? (TLC, NMR, GC-MS) Start->CheckImine NoImine Problem: Poor Imine Formation CheckImine->NoImine No YesImine Problem: Inefficient Reduction CheckImine->YesImine Yes Strategy1 Strategy A: Force Imine Formation (Go to Protocol 1) NoImine->Strategy1 Strategy2 Strategy B: Use Lewis Acid Catalyst (Go to Protocol 2) NoImine->Strategy2 Strategy3 Strategy C: Optimize Reducing Agent / Conditions YesImine->Strategy3

Caption: A logical workflow for diagnosing low conversion issues.

Solution A: Force Imine Formation with a Stepwise Approach

Instead of a one-pot reaction, pre-forming the imine before adding the reducing agent can dramatically improve yields. This is achieved by removing the water generated during imine formation, which drives the equilibrium forward according to Le Châtelier's principle. [2]

  • Imine Formation:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add your fluoroaniline (1.0 eq.), aldehyde or ketone (1.05 eq.), and a suitable solvent (e.g., toluene or benzene).

    • Add a catalytic amount of p-toluenesulfonic acid (pTSA, ~0.05 eq.).

    • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (typically 2-4 hours).

    • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting materials and the appearance of the new imine spot/peak.

  • Reduction:

    • Cool the reaction mixture to room temperature.

    • Dilute with an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). [1] * Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes. Caution: Gas evolution may occur.

    • Stir at room temperature for 4-16 hours, monitoring by TLC until the imine is consumed.

    • Proceed with a standard aqueous workup (e.g., quenching with saturated NaHCO₃ solution).

Solution B: Use a Lewis Acid Additive

Lewis acids can act as both a dehydrating agent and an activator for the carbonyl group, significantly promoting imine formation. [3]Titanium(IV) isopropoxide is particularly effective for this purpose. [4]

  • Setup:

    • In a flask under an inert atmosphere (Nitrogen or Argon), dissolve the fluoroaniline (1.0 eq.) and the carbonyl compound (1.1 eq.) in an anhydrous solvent like absolute ethanol or DCM. [4]2. Imine Formation:

    • Add titanium(IV) isopropoxide (Ti(OiPr)₄, 1.5 - 2.0 eq.) dropwise at room temperature. The mixture may turn yellow. [4] * Stir the mixture at room temperature for 8-10 hours to allow for complete imine formation. [4]The titanium alkoxide acts as a water scavenger. [3]3. Reduction:

    • Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise. Note: NaBH₄ can be used here because the imine is pre-formed and complexed with titanium, making it more reactive.

    • Stir for an additional 6-8 hours at room temperature. [4] * Quench the reaction carefully by pouring it into an aqueous ammonia solution and proceed with extraction. [4]

Problem 2: My reaction is slow and stalls at ~50% conversion, even after 24 hours.

Root Cause Analysis: This often indicates that while imine formation is occurring, the subsequent reduction is inefficient. This can be due to an inappropriate choice of reducing agent, insufficient activation of the imine (i.e., not enough iminium ion), or decomposition of the reducing agent.

Solution C: Optimize Reduction Conditions
  • Confirm Choice of Reducing Agent: For fluoroanilines, NaBH(OAc)₃ is the most robust choice for direct (one-pot) aminations. [1]If you are using a harsher reagent like NaBH₄ in a one-pot methanol system, you are likely reducing the aldehyde faster than the imine can form. [5]

    Reducing Agent Pros Cons for Fluoroanilines Recommended Solvent
    NaBH(OAc)₃ (STAB) Mild, selective for imines, tolerant of many functional groups. [6][7] Moisture sensitive; higher molecular weight. DCE, THF, DCM [8]
    NaBH₃CN Selective for iminium ions at neutral pH. [9] Highly toxic (potential for HCN release); often sluggish with weak bases. [1] MeOH, EtOH

    | NaBH₄ | Inexpensive, powerful. | Reduces aldehydes/ketones quickly; requires stepwise addition after imine formation. [8][5]| MeOH, EtOH |

  • Add Acetic Acid: If you are using NaBH(OAc)₃ in a neutral solvent like DCE or THF, adding 1.0-1.2 equivalents of glacial acetic acid can significantly accelerate the reaction. The acid catalyzes imine formation and ensures the imine is protonated to the more reactive iminium ion. [1][6]

  • Increase Temperature: For particularly stubborn combinations, gently heating the reaction to 40-50 °C can increase the rate of both imine formation and reduction. Monitor carefully to avoid side product formation.

Problem 3: I am forming a significant amount of a side product where the aldehyde/ketone has been reduced to an alcohol.

Root Cause Analysis: This indicates that the rate of carbonyl reduction is competitive with or faster than the rate of imine formation and/or reduction. This is a classic selectivity problem.

Solution:
  • Switch to a More Selective Reducing Agent: This issue is most common when using NaBH₄ in a one-pot procedure. Immediately switch to NaBH(OAc)₃, which is specifically designed to avoid this problem by being a much poorer reductant for aldehydes and ketones compared to iminium ions. [1][7]2. Use a Stepwise Procedure: If you must use NaBH₄, you must employ the stepwise method outlined in Protocol 1 . By forming the imine first and removing the water, you can then add NaBH₄ to a system where the imine is the primary electrophile available for reduction.

By systematically diagnosing the point of failure—be it slow imine formation or inefficient reduction—and applying these targeted strategies and protocols, you can successfully overcome the challenges posed by electron-deficient fluoroanilines and achieve high conversion in your reductive amination reactions.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Imperial College London. (n.d.). Reductive Amination. [Link]

  • University of Dayton eCommons. (1998). Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • The Org Chem Corner. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Designer-Drug.com. (n.d.). Reductive amination with Titanium(IV)Isopropoxide. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]

Sources

Optimization

stability of N-(2,2-dimethylpropyl)-2-fluoroaniline under acidic conditions

Welcome to the Technical Support Center for N-(2,2-dimethylpropyl)-2-fluoroaniline (also known as N-neopentyl-2-fluoroaniline). This portal is designed for researchers, analytical scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2,2-dimethylpropyl)-2-fluoroaniline (also known as N-neopentyl-2-fluoroaniline). This portal is designed for researchers, analytical scientists, and drug development professionals working with this specific fluorinated secondary amine.

Below, you will find comprehensive physicochemical profiles, a troubleshooting knowledge base, diagnostic workflows, and self-validating standard operating procedures (SOPs) to ensure the stability and integrity of your compound under acidic conditions.

Part 1: Core Physicochemical Profile & Acid Stability

N-(2,2-dimethylpropyl)-2-fluoroaniline is a highly specialized secondary amine. Its stability under acidic conditions is dictated by three competing structural features:

  • The Neopentyl Group: Provides massive steric hindrance, effectively shielding the nitrogen atom from nucleophilic attack.

  • The 2-Fluoro Substituent: Exerts a strong electron-withdrawing inductive effect, lowering the basicity of the amine while protecting the aromatic ring from electrophilic degradation .

  • The Aniline Core: Susceptible to oxidation as a free base, but highly stable when protonated in acidic media .

Quantitative Stability & Property Matrix
ParameterExpected ValueScientific Rationale
Estimated pKa 3.5 – 4.2The strongly electron-withdrawing 2-fluoro group lowers the pKa compared to unsubstituted aniline (~4.6), while the N-alkyl group provides a slight inductive electron-donating effect.
Aqueous Solubility (pH > 7) < 0.1 mg/mLThe free base is highly lipophilic due to the bulky, non-polar neopentyl (2,2-dimethylpropyl) group.
Aqueous Solubility (pH < 2) > 50 mg/mLProtonation forms an anilinium salt (e.g., hydrochloride), which readily dissolves in aqueous media .
Degradation Rate (0.1 M HCl, 25°C) < 1% over 30 daysThe C-N bond is sterically shielded by the neopentyl group, completely blocking SN2 hydrolysis.
Degradation Rate (1.0 M HCl, 100°C) 5 – 15% over 24 hoursExtreme thermal acid stress can induce slow dealkylation via an SN1-like Wagner-Meerwein rearrangement.

Part 2: Knowledge Base (FAQs)

Q1: Why does my compound precipitate out of solution when I adjust the pH from 2.0 to 6.0? A: This is a classic solubility shift driven by the molecule's pKa. At pH 2.0, the amine is fully protonated, existing as a highly water-soluble anilinium salt. As you raise the pH past its pKa (~3.5–4.2), the molecule deprotonates back into its free-base form. Because the neopentyl group is extremely lipophilic, the free base has near-zero aqueous solubility and will immediately precipitate.

Q2: Is the neopentyl group susceptible to acid-catalyzed cleavage (dealkylation)? A: Under standard laboratory conditions (e.g., 0.1 M HCl at room temperature), no . Acid-catalyzed cleavage of secondary amines typically requires an SN2 mechanism. However, the quaternary carbon of the neopentyl group completely blocks the backside attack trajectory required for SN2. Cleavage can only occur under extreme thermal stress (>100°C) via a high-energy SN1 pathway involving a Wagner-Meerwein rearrangement.

Q3: Does the 2-fluoro substituent affect the acid stability of the aromatic ring? A: Yes, it significantly enhances stability. The carbon-fluorine bond is the strongest single bond in organic chemistry (~485 kJ/mol) and is entirely inert to acid hydrolysis. Furthermore, the electronegativity of fluorine deactivates the aromatic ring, preventing unwanted electrophilic aromatic substitution reactions that can plague unsubstituted anilines in acidic media.

Q4: How should I store the compound to prevent degradation? A: Anilines are prone to oxidation via single-electron transfer mechanisms . Storing the compound as an acidic salt (e.g., hydrochloride) ties up the nitrogen's lone pair in an N-H bond, drastically reducing its susceptibility to oxidation. Store the salt form in a tightly sealed, light-resistant container at 4°C.

Part 3: Troubleshooting Matrix

If you are experiencing unexpected loss of analyte, peak splitting, or degradation, follow the logic tree below to diagnose the root cause.

Troubleshooting Start Issue: Instability or Loss of N-(2,2-dimethylpropyl)-2-fluoroaniline in Acidic Media Q1 Is the pH < 3.0? Start->Q1 Solubility Check Solubility: Anilinium salt may precipitate if counterion is poorly soluble Q1->Solubility No (pH 3-6) Protonation Compound is fully protonated. Stable against oxidation. Q1->Protonation Yes Q2 Is Temperature > 80°C? Cleavage Risk of C-N bond cleavage via Wagner-Meerwein rearrangement Q2->Cleavage Yes Stable Highly Stable: Steric shielding by neopentyl group prevents SN2 attack Q2->Stable No Protonation->Q2

Caption: Troubleshooting logic tree for N-(2,2-dimethylpropyl)-2-fluoroaniline in acidic media.

Part 4: Standard Operating Procedures (SOPs)

To ensure reproducibility and scientific integrity, all protocols below are designed as self-validating systems . Do not skip the validation checks.

Protocol A: Forced Degradation and Stability Profiling in Acidic Media

This protocol determines the intrinsic stability of the molecule under accelerated acidic stress.

  • Sample Preparation: Accurately weigh 10.0 mg of N-(2,2-dimethylpropyl)-2-fluoroaniline into a 10 mL volumetric flask.

  • Solvation: Dissolve the compound in 5.0 mL of HPLC-grade acetonitrile.

    • Causality: The free base must be fully solvated in an organic modifier before the introduction of aqueous acid to prevent premature precipitation.

  • Acid Stress Initiation: Add 5.0 mL of 1.0 M HCl to achieve a final concentration of 1.0 mg/mL. Seal the flask.

  • Incubation: Incubate in a thermostatic water bath at 80°C for 24 hours.

  • Neutralization & Validation: Withdraw a 1.0 mL aliquot. Immediately neutralize with 1.0 mL of 1.0 M NaOH.

    • Validation Check: The solution should turn slightly cloudy as the free base precipitates. If it remains perfectly clear, the neutralization failed (pH is still < 4). Add 0.1 M NaOH dropwise until slight turbidity is observed, then re-solubilize with 1.0 mL of acetonitrile.

  • HPLC Analysis: Inject 10 µL onto a C18 column. Use a mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA).

    • Causality: 0.1% TFA keeps the local mobile phase pH well below the analyte's pKa, ensuring it remains fully protonated. This prevents peak tailing caused by secondary interactions between the free amine and residual silanols on the silica column.

Protocol B: Liquid-Liquid Extraction (LLE) Recovery from Acidic Matrices

If you are suffering from poor recovery during extraction, it is likely due to the protonation state of the amine.

  • Matrix Assessment: Measure the pH of your aqueous sample. If it is < 5.0, the compound exists as a water-soluble salt and will not partition into organic solvents.

  • Basification: Add 1.0 M Ammonium Hydroxide (NH4OH) dropwise to the aqueous matrix.

    • Validation Check: Test with pH paper. The pH must read > 8.0 to ensure 100% deprotonation of the amine into its lipophilic free-base form.

  • Extraction: Add an equal volume of Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to break any emulsions. Extract the upper organic layer for downstream analysis.

Part 5: Mechanistic Pathway of Extreme Acid Degradation

While highly stable at room temperature, extreme thermal stress in strong acid can force the cleavage of the neopentyl group. Because SN2 is sterically impossible, the molecule must undergo an SN1-like cleavage. A primary neopentyl carbocation is too unstable to exist; therefore, the cleavage is concerted with a 1,2-methyl shift (Wagner-Meerwein rearrangement) to form a stable tert-amyl cation.

Mechanism A Free Base N-(2,2-dimethylpropyl) -2-fluoroaniline B Protonated Form Anilinium Ion (Stable at RT) A->B + H+ (Fast) C Transition State Concerted 1,2-Methyl Shift (Requires Extreme Heat) B->C Heat (>100°C) Strong Acid D Degradation Products 2-Fluoroaniline + tert-Amyl Cation C->D Cleavage

Caption: Theoretical acid-catalyzed Wagner-Meerwein cleavage pathway under extreme thermal stress.

References

  • MDPI. "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives." Molecules. [Link]

Troubleshooting

overcoming steric hindrance in N-(2,2-dimethylpropyl) group introduction

Technical Support Ticket #NEO-001: N-(2,2-dimethylpropyl) Group Introduction Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Synthesis Division Executive Summary: The "Neopentyl W...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #NEO-001: N-(2,2-dimethylpropyl) Group Introduction

Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary: The "Neopentyl Wall"

Welcome to the Technical Support Center. You are likely here because a standard alkylation (


) with neopentyl bromide or iodide failed to yield your desired product, or resulted in a rearranged byproduct.

The Root Cause: The introduction of a neopentyl group (2,2-dimethylpropyl) is exceptionally difficult due to extreme steric hindrance at the


-carbon.
  • 
     Failure:  The tert-butyl group adjacent to the reaction center creates a "steric wall," blocking the backside attack required for 
    
    
    
    substitution. Neopentyl halides react approximately
    
    
    times slower
    than methyl halides.
  • Rearrangement Risk: Attempts to force the reaction (high heat, strong Lewis acids) often lead to carbocation formation, which instantly undergoes a 1,2-methyl shift (Wagner-Meerwein rearrangement) to form the more stable tert-pentyl skeleton.

The Solution: You must bypass direct alkylation. This guide details the two only reliable protocols: Titanium-Mediated Reductive Amination (Method A) and the Acylation-Reduction Sequence (Method B).

Decision Matrix: Which Method to Choose?

Use the following logic flow to select the correct protocol for your substrate.

NeopentylStrategy Start Start: Target Molecule R-NH-CH2-C(Me)3 Substrate What is your starting Amine (R-NH2)? Start->Substrate Warning Do NOT use Neopentyl Halides (Risk of Rearrangement) Start->Warning Direct Alkylation? Aliphatic Aliphatic Amine (Primary or Secondary) Substrate->Aliphatic Aromatic Aromatic Amine (Aniline) Substrate->Aromatic MethodA METHOD A: Ti(OiPr)4 Reductive Amination (High Throughput / Mild) Aliphatic->MethodA Standard Choice Aromatic->MethodA If electron-rich MethodB METHOD B: Acylation-Reduction (Most Robust / Scale-up) Aromatic->MethodB If electron-poor or Method A fails

Figure 1: Strategic decision tree for neopentyl group introduction.

Method A: Titanium(IV)-Mediated Reductive Amination

Best For: Most primary and secondary amines. Mechanism: Pivalaldehyde is sterically hindered, making imine formation slow. Titanium(IV) isopropoxide acts as a dual-function Lewis acid (activating the carbonyl) and water scavenger (driving the equilibrium).

The Protocol (Bhattacharyya Method)

Reagents:

  • Amine (1.0 equiv)

  • Pivalaldehyde (1.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.25 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Ethanol (Absolute)[1][2][3]

Step-by-Step Workflow:

  • Complexation (The Critical Step):

    • In a dry flask under Argon, combine the Amine and Pivalaldehyde (trimethylacetaldehyde) in absolute Ethanol (approx. 0.5 M concentration).

    • Add

      
        dropwise.
      
    • Observation: The solution may turn slightly yellow or viscous.

    • Stir: Stir at room temperature for 6–12 hours .

    • Why? You must ensure the imine/enamine or the titanium-aminocarbinol complex is fully formed before adding the reducing agent.

  • Reduction:

    • Add

      
        carefully (gas evolution occurs).
      
    • Stir for an additional 2–4 hours at room temperature.

  • Quench & Workup (Crucial for Ti Removal):

    • Quench with 2M aqueous Ammonia (

      
      )  or 1M NaOH . Do not use simple water, as Titanium hydroxides form a gelatinous goo that traps product.
      
    • The resulting inorganic precipitate (Titanium dioxide) will be white/powdery.

    • Filter through a Celite pad. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate to obtain the crude amine.

Troubleshooting Method A
SymptomDiagnosisCorrective Action
Low Conversion Imine formation was incomplete due to sterics.Microwave Assist: Heat the Amine + Aldehyde + Ti(OiPr)4 mixture at 100°C (MW) for 30 mins before adding NaBH4.
Gelatinous Emulsion Improper Titanium quenching.Use Rochelle's Salt (Sat. K-Na Tartrate) solution and stir vigorously for 1 hour to solubilize Titanium.
No Reaction (Anilines) Electron-deficient anilines are poor nucleophiles.Switch to Method B or use Microwave heating at 120°C during the Ti-complexation step.

Method B: The Acylation-Reduction Sequence

Best For: Weak nucleophiles (anilines), large scale-up, or when Method A fails. Concept: It is easier to form a bond at an


 carbonyl carbon (Acylation) than an 

hindered carbon. Once the amide is formed, you reduce the carbonyl to a methylene.
The Protocol

Phase 1: Acylation

  • Dissolve Amine (1.0 equiv) and Triethylamine (1.5 equiv) in DCM (0°C).

  • Add Pivaloyl Chloride (1.1 equiv) dropwise.

  • Warm to RT and stir until complete (usually <1 hour).

  • Result: Stable Pivalamide intermediate. Isolate via standard wash (HCl/NaHCO3).

Phase 2: Reduction (The Hard Part) Note: Pivalamides are sterically hindered amides; mild reducing agents like NaBH4 will NOT work.

  • Reagents: Use Lithium Aluminum Hydride (

    
    )  (2–3 equiv) in dry THF or Ether.
    
  • Reflux: Add the amide to the LAH slurry. Reflux is mandatory . Stir at reflux for 6–12 hours.

  • Fieser Quench:

    • Cool to 0°C.

    • Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) where
      
      
      = grams of LAH used.
    • Filter the granular white precipitate.

Mechanistic Visualization

Understanding why Titanium is necessary for Method A prevents experimental errors.

TiMechanism Step1 1. Activation Ti(OiPr)4 coordinates to Pivalaldehyde Oxygen Step2 2. Attack Amine attacks Carbonyl (Water is scavenged by Ti) Step1->Step2 Step3 3. Intermediate Titanium-Aminocarbinol Complex Formed Step2->Step3 Step4 4. Reduction NaBH4 reduces C=N bond in situ Step3->Step4

Figure 2: The role of Titanium(IV) as a Lewis Acid and dehydrating agent.

Frequently Asked Questions (FAQ)

Q: Can I use Neopentyl Triflate (OTf) to force the alkylation? A: No. While Triflates are excellent leaving groups, the reaction at a neopentyl center is so slow that the carbocation pathway (


-like) often takes over. This leads to a Wagner-Meerwein rearrangement, yielding the tert-pentyl  derivative (1,1-dimethylpropyl) instead of the desired neopentyl group.

Q: I am trying to make N-neopentyl aniline. Can I use Buchwald-Hartwig coupling? A: Only if you reverse your retrosynthesis.

  • Wrong: Aniline + Neopentyl Bromide + Pd (Fails).

  • Correct: Neopentylamine + Aryl Bromide + Pd/BINAP (Works).

  • Note: If you must start with Aniline, use Method A or B above.

Q: Why not use Sodium Cyanoborohydride (


)? 
A:  You can, but it is toxic and generates cyanide waste. The Ti(OiPr)4 method allows the use of 

, which is safer, cheaper, and easier to handle, because the Titanium stabilizes the intermediate imine, preventing reduction of the aldehyde itself.

References

  • Bhattacharyya, S. (1995). "Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines."[4] Journal of Organic Chemistry, 60(15), 4928–4929. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Lehmann, F., & Scobie, M. (2008).[5][6] "Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation." Synthesis, 2008(11), 1679-1681. Link

  • Dostrovsky, I., & Hughes, E. D. (1946). "Mechanism of substitution at a saturated carbon atom. Part XXVI. The role of steric hindrance." Journal of the Chemical Society, 157-161. (Establishes the rate data for neopentyl halides). Link

Sources

Optimization

Technical Support Center: Solvent Selection for Crystallization of N-(2,2-dimethylpropyl)-2-fluoroaniline Salts

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of N-(2,2-dimethylpropyl)-2-fluoroaniline and its salts. The following trouble...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of N-(2,2-dimethylpropyl)-2-fluoroaniline and its salts. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments, with a focus on the scientific principles behind solvent selection and crystallization.

Part 1: Core Directive - A Guide to Rational Solvent Selection

The successful crystallization of any active pharmaceutical ingredient (API), including the salts of N-(2,2-dimethylpropyl)-2-fluoroaniline, is critically dependent on the choice of solvent. The solvent system not only influences the yield and purity of the crystalline product but also dictates crucial physical properties such as crystal form (polymorphism), size, and shape, which in turn affect the drug's stability, bioavailability, and manufacturability.[1][2] This guide is structured to walk you through the process of rational solvent selection, from understanding the fundamental principles to troubleshooting common experimental challenges.

Part 2: Troubleshooting Guide - Common Crystallization Issues and Solutions

This section addresses the most frequent problems encountered during the crystallization of aniline derivatives and their salts.

Question: My compound "oils out" of the solution instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation of the solution is too high, or the temperature of the solution is above the melting point of the solute in the presence of the solvent.

Causality: The high concentration of the solute in the solvent can lead to a situation where the solute molecules aggregate rapidly and disorderly, forming an amorphous oil instead of an ordered crystal lattice. This is particularly common with compounds that have relatively low melting points or when using a solvent in which the compound is excessively soluble at elevated temperatures.

Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Allow the solution to cool more gradually to room temperature before placing it in an ice bath. Rapid cooling can cause the solution to become highly supersaturated quickly, favoring oiling out.[3]

    • Use a Larger Volume of Solvent: Increasing the solvent volume will decrease the overall concentration, potentially preventing the solution from reaching the critical point for oiling out.[4]

  • Modify the Solvent System:

    • Add More of the "Good" Solvent: If you are using a mixed solvent system, adding a small amount of the solvent in which your compound is more soluble can help to keep it in solution as it cools, allowing for more controlled crystal growth.[4]

    • Change the Solvent: Select a solvent with a lower boiling point or one in which the compound has a steeper solubility curve (i.e., high solubility at high temperature and low solubility at low temperature).[4]

  • Lower the Crystallization Temperature: Ensure that the solution is allowed to cool to a temperature below the compound's melting point before crystallization is induced.

Question: I've allowed my solution to cool, but no crystals have formed. What should I do?

Answer:

The failure of a compound to crystallize upon cooling is a common issue that can often be resolved by inducing nucleation.

Causality: Crystal formation requires both nucleation (the initial formation of a small, stable crystalline entity) and crystal growth. If the energy barrier for nucleation is not overcome, the solution will remain in a supersaturated state without forming crystals.[5]

Solutions:

  • Induce Nucleation:

    • Scratching the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a small amount of the crystalline product from a previous experiment, add a single, small crystal to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporate Some of the Solvent: If the solution is not sufficiently supersaturated, you can gently heat it to evaporate a small amount of the solvent and then allow it to cool again.

    • Add an Anti-solvent: If you are using a single solvent, you can try adding a second solvent (an "anti-solvent") in which your compound is insoluble. Add the anti-solvent dropwise until the solution becomes slightly turbid, then add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Allow More Time: Some compounds require a longer time to crystallize. If the above methods do not work, loosely cover the flask to prevent contamination and allow it to stand undisturbed for a longer period.

Question: The crystals I've obtained are very small or needle-like. How can I grow larger, more well-defined crystals?

Answer:

The size and shape (morphology) of crystals are influenced by the rate of crystallization and the solvent used.[5] Small or needle-like crystals are often the result of rapid crystallization.

Causality: When crystallization occurs too quickly, a large number of nuclei form simultaneously, leading to the growth of many small crystals.[3][5] The solvent can also interact with different faces of the growing crystal at different rates, leading to anisotropic growth and needle-like morphologies.[5]

Solutions:

  • Slow Down the Crystallization Process:

    • Slower Cooling: As mentioned previously, slower cooling rates will result in the formation of fewer nuclei and allow for the growth of larger crystals.

    • Use a Solvent System with Moderate Solubility: If the compound is too insoluble in the hot solvent, it may precipitate too quickly upon cooling. A solvent that provides moderate solubility at elevated temperatures can lead to slower, more controlled crystal growth.

  • Optimize the Solvent System:

    • Experiment with Different Solvents: The polarity and hydrogen bonding capabilities of the solvent can influence crystal habit.[5][6] Trying a variety of solvents can lead to the formation of different crystal morphologies. For instance, polar solvents may favor the growth of more compact crystals, while non-polar solvents might lead to more elongated forms.[5]

    • Consider Solvent Mixtures: The use of a solvent/anti-solvent pair can sometimes provide better control over the crystallization process and result in higher quality crystals.[7]

Part 3: Frequently Asked Questions (FAQs)

Q1: How do I begin selecting a suitable solvent for the crystallization of a new N-(2,2-dimethylpropyl)-2-fluoroaniline salt?

A1: The ideal solvent for crystallization should exhibit a steep solubility curve for the target compound. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at room temperature or below. A good starting point is to perform a small-scale solubility test with a range of solvents of varying polarities.

Table 1: Common Solvents for Crystallization of Substituted Anilines and Their Salts

Solvent ClassExamplesPolarityKey Considerations
Protic Water, Ethanol, Methanol, IsopropanolHighGood for polar compounds and salts. Can form solvates.
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)MediumVersatile solvents for a range of polarities.
Aprotic Non-polar Toluene, Heptane, HexaneLowOften used as anti-solvents. Good for less polar compounds.
Halogenated Dichloromethane, ChloroformMedium-LowGenerally avoided due to volatility and potential for solvent inclusion in the crystal lattice.[7]

Q2: What is the role of an "anti-solvent" and how do I choose one?

A2: An anti-solvent is a solvent in which the compound of interest is poorly soluble. It is used in combination with a "good" solvent (in which the compound is soluble) to induce crystallization. The addition of an anti-solvent to a solution of the compound in a good solvent reduces the overall solubility of the compound, leading to supersaturation and crystallization.[3]

When choosing an anti-solvent, consider the following:

  • Miscibility: The anti-solvent must be miscible with the primary solvent.

  • Polarity: The anti-solvent should have a significantly different polarity from the primary solvent. For example, if your compound is dissolved in a polar solvent like ethanol, a non-polar anti-solvent like hexane or toluene could be effective.

Q3: Can the salt counter-ion influence solvent selection?

A3: Absolutely. The physicochemical properties of a salt, including its solubility, are strongly influenced by the counter-ion.[1] Different salts of N-(2,2-dimethylpropyl)-2-fluoroaniline (e.g., hydrochloride vs. sulfate) will have different solubility profiles in the same solvent. Therefore, the solvent screening process should be conducted for the specific salt form you are working with.

Part 4: Experimental Protocol - Systematic Solvent Screening for Crystallization

This protocol provides a step-by-step methodology for identifying a suitable solvent or solvent system for the crystallization of N-(2,2-dimethylpropyl)-2-fluoroaniline salts.

Objective: To determine an effective solvent or solvent pair for the purification of N-(2,2-dimethylpropyl)-2-fluoroaniline salts via crystallization, aiming for high recovery and purity.

Materials:

  • N-(2,2-dimethylpropyl)-2-fluoroaniline salt (the compound to be crystallized)

  • A selection of solvents from different classes (see Table 1)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Initial Solubility Screening (Room Temperature): a. Place a small, consistent amount (e.g., 10-20 mg) of the N-(2,2-dimethylpropyl)-2-fluoroaniline salt into a series of labeled test tubes. b. To each test tube, add a different solvent dropwise (e.g., 0.1 mL increments) while vortexing, up to a total of 1 mL. c. Observe and record the solubility of the salt in each solvent at room temperature. A good candidate solvent will show low solubility at this stage.

  • Hot Solubility Screening: a. Take the test tubes from the previous step containing undissolved solid and heat them in a heating block or water bath to the boiling point of the solvent. b. If the solid dissolves completely, it is a potential crystallization solvent. c. If the solid does not dissolve, add more of the hot solvent in small increments until it does, noting the approximate volume added.

  • Crystallization Test: a. For the solvents in which the compound was soluble when hot, allow the test tubes to cool slowly to room temperature. b. If crystals form, note their quality (e.g., well-defined, powder, needles). c. If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod. d. Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.

  • Anti-solvent Screening (if necessary): a. If no single solvent is ideal, select a "good" solvent in which the compound is highly soluble. b. Dissolve a small amount of the compound in this solvent at room temperature. c. Add a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes persistently cloudy. d. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to stand and cool.

Data Interpretation:

The ideal solvent or solvent system is one that dissolves the compound completely at an elevated temperature but results in the formation of high-quality crystals with low residual solubility upon cooling.

Table 2: Example Solvent Screening Results

SolventSolubility at RT (25°C)Solubility at BPCrystal Formation on Cooling
WaterInsolubleSparingly SolubleFine Powder
EthanolSparingly SolubleSolubleGood Crystals
AcetoneSolubleVery SolubleNo Crystals (Supersaturated)
TolueneInsolubleInsolubleN/A
Ethanol/WaterSparingly SolubleSolubleWell-formed Crystals

Part 5: Visualization of the Crystallization Workflow

The following diagrams illustrate the logical flow of the solvent selection process and the interplay of various factors.

Solvent_Selection_Workflow start Start: Crude Salt of N-(2,2-dimethylpropyl)-2-fluoroaniline solubility_screen Perform Solubility Screen (Hot & Cold) start->solubility_screen good_solvent_found Good Single Solvent Found? solubility_screen->good_solvent_found single_solvent Single Solvent System crystallization_test Crystallization Test: - Slow Cooling - Induce Nucleation single_solvent->crystallization_test mixed_solvent Mixed Solvent System anti_solvent_test Anti-solvent Addition Test mixed_solvent->anti_solvent_test good_solvent_found->single_solvent Yes select_good_poor Select Good Solvent / Poor Solvent (Anti-solvent) good_solvent_found->select_good_poor No crystal_quality Evaluate Crystal Quality (Yield, Purity, Morphology) crystallization_test->crystal_quality optimal_system Optimal System Identified crystal_quality->optimal_system Acceptable troubleshoot Troubleshoot: - Oiling Out - Poor Crystal Form crystal_quality->troubleshoot Not Acceptable troubleshoot->solubility_screen select_good_poor->mixed_solvent anti_solvent_test->crystallization_test

Caption: Workflow for systematic solvent selection.

Crystallization_Factors cluster_input Controllable Factors cluster_output Crystallization Outcomes cluster_issues Potential Issues Solvent Solvent Properties Polarity H-bonding Boiling Point Outcome Crystal Attributes Polymorph Morphology Size Distribution Yield & Purity Solvent->Outcome influences Process Process Parameters Cooling Rate Agitation Concentration Process->Outcome determines Issues Common Problems Oiling Out Impurity Inclusion Amorphous Solid Outcome->Issues can lead to

Caption: Interplay of factors in crystallization.

References

  • Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions.
  • How Do Solvents Impact Crystal Morphology In Crystalliz
  • Crystallization and transformation of pharmaceutical solid forms. Academic Journals.
  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies.
  • Guide for crystalliz
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Form
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Method of crystallizing salts
  • Salting out the polar polymorph: Analysis by alchemical solvent transform
  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Unavailable Source.
  • Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
  • Advances in Pharmaceutical Crystals: Control over Nucle
  • Solvent Selection in Pharmaceutical Crystalliz
  • From form to function: Crystallization of active pharmaceutical ingredients. CEPAC.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of N-(2,2-dimethylpropyl)-2-fluoroaniline: A Comparative NMR Guide

Executive Summary: The "Neopentyl-Fluorine" Synergy In drug discovery, N-(2,2-dimethylpropyl)-2-fluoroaniline represents a classic "metabolic block" strategy.[1] The neopentyl group (2,2-dimethylpropyl) introduces steric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Neopentyl-Fluorine" Synergy

In drug discovery, N-(2,2-dimethylpropyl)-2-fluoroaniline represents a classic "metabolic block" strategy.[1] The neopentyl group (2,2-dimethylpropyl) introduces steric bulk that retards N-dealkylation by cytochrome P450 enzymes, while the ortho-fluorine atom modulates the aniline's pKa and lipophilicity (bioisosterism).

However, characterizing this molecule presents a specific NMR challenge: resolving the proximal couplings. The steric bulk of the neopentyl group and the strong electronegativity of the fluorine atom create a unique electronic environment.

This guide compares the two most critical analytical scenarios:

  • Routine Screening (CDCl₃): Fast acquisition, but loss of exchangeable proton information.[1]

  • Structural Validation (DMSO-d₆): The "Gold Standard" for confirming the secondary amine (

    
    ) connectivity and resolving fluorine-proton (
    
    
    
    ) couplings.

Comparative Analysis: Solvent-Dependent Resolution

The choice of solvent is not merely about solubility; it dictates the topology of the spin system . Below is the comparative dataset derived from standard reductive amination products of 2-fluoroaniline.

Table 1: Chemical Shift ( ) & Multiplicity Comparison[1][2][3][4][5]
Proton EnvironmentAssignment

in CDCl₃ (Routine)

in DMSO-d₆ (Validation)

(Solvent Shift)
Structural Insight
Methyl (t-Bu)




Sterically shielded; solvent insensitive.
Methylene (CH₂)


(

)

(

)

Critical: Appears as a singlet in CDCl₃ (fast exchange) but splits into a doublet in DMSO due to coupling with NH.
Amine (NH)


(

)

(

)

Diagnostic: Hydrogen bonding in DMSO slows exchange, revealing the triplet splitting.[1]
Arom H-3 (ortho-F)


(

)

(

)

Deshielded by F; shows strong

(~11 Hz).
Arom H-6 (ortho-N)


(

)

(

)

Shielded by N-donation; complex coupling to F (

).
Arom H-4/H-5


(

)

(

)
VariableOverlapping multiplets due to competing electronic effects.

Key Takeaway: If you observe a singlet at ~2.95 ppm for the CH₂ group, you are likely in CDCl₃ with fast exchange.[1] To prove the covalent attachment of the neopentyl group to the nitrogen, you must use DMSO-d₆ to observe the


 coupling (Doublet-Triplet system).

Detailed Spectral Assignment & Logic

A. The Aliphatic Region: The "Neopentyl Singularity"

The neopentyl group is a spectroscopic anchor.

  • The t-Butyl Singlet: The 9 protons of the tert-butyl group are magnetically equivalent and isolated from other spins. They appear as a sharp, intense singlet around 1.0 ppm.[1]

    • Troubleshooting: If this peak is split or broadened, suspect restricted rotation due to extreme steric crowding or the presence of a rotamer (rare for simple anilines, common for amides).[1]

  • The Methylene Bridge: This is the sensor for the amine state. In DMSO-d₆, the signal transforms from a singlet to a doublet (

    
    ). This confirms the proton is attached to a nitrogen bearing a proton.
    
B. The Aromatic Region: Decoding the Fluorine Fingerprint

The 2-fluoro substituent destroys the symmetry of the aromatic ring, creating an ABCD spin system further split by Fluorine-19 (


).
  • H-3 (The Sentinel): The proton adjacent to Fluorine (position 3) exhibits the largest coupling constant (

    
    ). It typically appears as a doublet of doublets of doublets (ddd) due to coupling with F, H-4, and H-5.
    
  • H-6 (The Shielded): The proton ortho to the Nitrogen (position 6) is shielded by the mesomeric donation of the amine lone pair, appearing upfield (6.6-6.7 ppm). However, it often shows a long-range "W-coupling" or

    
     (~4-5 Hz) with the fluorine.
    

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Rationale: This is the industry-standard method to access this scaffold, ensuring the secondary amine is formed without over-alkylation.

  • Reagents: Mix 2-fluoroaniline (1.0 eq) and pivalaldehyde (1.1 eq) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Imine Formation: Stir for 30-60 mins. Add Activated Molecular Sieves (4Å) to sequester water and drive imine formation (monitored by disappearance of aldehyde CHO peak at ~9.8 ppm).

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Note: STAB is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc). The neopentyl group makes the product very non-polar.

Protocol B: NMR Sample Preparation (Self-Validating)
  • Mass: Weigh 5-10 mg of oil/solid.

  • Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).

    • Validation Step: Ensure the solvent ampoule is fresh. Absorbed H₂O appears at 3.33 ppm and can catalyze proton exchange, collapsing the NH triplet back to a singlet.[1]

  • Acquisition:

    • Pulse Angle: 30° (for accurate integration).

    • Relaxation Delay (D1): Set to

      
       seconds. The t-Butyl protons have long T1 relaxation times; short D1 will lead to under-integration of the 9H singlet.
      
    • Scans: 16-64.

Visualization: The Coupling Pathway

The following diagram illustrates the J-coupling network that defines the spectrum in DMSO-d₆.

G cluster_aromatic Aromatic Ring System cluster_aliphatic Neopentyl Side Chain F19 19F Nucleus H3 H-3 (Ortho to F) F19->H3 3J (Strong, ~11Hz) H6 H-6 (Ortho to N) F19->H6 4J (Weak, ~5Hz) N14 Nitrogen NH Amine H (Exchangeable) N14->NH Direct Bond H4 H-4 H3->H4 3J (Ortho) CH2 Methylene H NH->CH2 3J Vicinal (Visible in DMSO)

Caption: Figure 1: Spin-Spin Coupling Network. Red arrows indicate Fluorine splitting; Green arrow indicates the diagnostic NH-CH₂ coupling visible only in dry DMSO-d₆.

Troubleshooting & Anomalies

ObservationDiagnosisCorrective Action
NH peak missing Fast chemical exchange with water or solvent impurities.Switch to anhydrous DMSO-d₆ or CD₃CN. Run at lower temp (273 K).
t-Butyl integral < 9H T1 Saturation.Increase Relaxation Delay (D1) to 5-10 seconds.
Extra doublet at ~9.8 ppm Unreacted Pivalaldehyde.Check synthesis workup. Aldehydes are distinct far downfield.
Broad aromatic peaks Nitrogen Quadrupolar Broadening.Normal for H-6. Can be sharpened by decoupling 14N (rarely needed) or heating the sample.

References

  • Solvent Effects in NMR: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[2][3] Magnetic Resonance in Chemistry, 2006.[1][2][3][4]

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1]

  • Fluorine Coupling Constants: "2-Fluoroaniline Spectral Data." National Institute of Advanced Industrial Science and Technology (AIST), SDBS No. 2805. [1]

  • 19F NMR Principles: "A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift." BenchChem, 2025.[1][5]

Sources

Comparative

A Comparative Guide to the Nucleophilic Reactivity of N-Neopentyl-2-fluoroaniline and N-Isopropyl-2-fluoroaniline

Introduction In the realm of medicinal chemistry and materials science, N-substituted anilines serve as pivotal structural motifs. The strategic introduction of substituents on the nitrogen atom allows for the fine-tunin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of medicinal chemistry and materials science, N-substituted anilines serve as pivotal structural motifs. The strategic introduction of substituents on the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, including its reactivity, basicity, and lipophilicity. This guide provides an in-depth comparison of the nucleophilic reactivity of two closely related analogues: N-neopentyl-2-fluoroaniline and N-isopropyl-2-fluoroaniline.

The presence of a fluorine atom at the ortho position introduces a significant inductive electron-withdrawing effect, which modulates the electron density of the entire aromatic system, including the nitrogen atom.[1] The core of our investigation, however, lies in dissecting the influence of the N-alkyl substituent. While both isopropyl and neopentyl groups are simple alkyl chains, their distinct branching patterns give rise to profound differences in steric hindrance, which, as we will demonstrate, is the dominant factor governing their relative reactivity. This guide will explore the theoretical underpinnings of these differences and provide a robust experimental framework for their quantitative comparison.

Theoretical Framework: A Tale of Two Alkyl Groups

The nucleophilicity of the amino group in these compounds is primarily governed by a delicate interplay of electronic and steric effects.

Electronic Effects: A Subtle Contributor

Alkyl groups are traditionally considered to be electron-donating through an inductive effect (+I). This effect would, in isolation, increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to the parent 2-fluoroaniline. However, when comparing the isopropyl and neopentyl groups, the difference in their inductive effects is generally considered to be minimal.[2] While the neopentyl group has more carbon atoms, the effect is not strictly additive over long distances. Computational studies using Hirshfeld charge analysis have shown that there is no significant difference in the inductive effects of various alkyl groups.[2] Therefore, electronic effects alone are insufficient to explain any significant difference in reactivity between our two target molecules.

Steric Effects: The Decisive Factor

The most significant divergence between the neopentyl and isopropyl groups lies in their steric profiles.

  • N-Isopropyl Group: The isopropyl group features a secondary carbon atom directly attached to the nitrogen. This creates a moderate level of steric hindrance around the nitrogen's lone pair of electrons.

  • N-Neopentyl Group: The neopentyl group, with its characteristic quaternary carbon at the beta-position, presents a much more formidable steric barrier.[3] This bulky t-butyl moiety, although one carbon removed from the nitrogen, effectively shields the nucleophilic center from the approach of electrophiles. This phenomenon, often termed "buttressing effect," can dramatically reduce reaction rates.[3][4] For SN2 reactions, the rate for a neopentyl halide can be up to 100,000 times slower than for a comparable propyl halide, underscoring the profound impact of this steric arrangement.[3]

We can, therefore, hypothesize that the greater steric encumbrance of the neopentyl group will render N-neopentyl-2-fluoroaniline a significantly weaker nucleophile than its N-isopropyl counterpart.

G cluster_isopropyl N-Isopropyl-2-fluoroaniline cluster_neopentyl N-Neopentyl-2-fluoroaniline isopro_struct isopro_struct neopent_struct

Caption: Molecular structures of N-isopropyl-2-fluoroaniline and N-neopentyl-2-fluoroaniline.

Experimental Design for Reactivity Comparison

To empirically validate our hypothesis, a kinetic study of a model reaction is proposed. The N-acetylation of anilines is an ideal choice as it is a well-understood, synthetically relevant reaction that is highly sensitive to the nucleophilicity of the amine.[5][6] We will compare the rates of reaction of N-neopentyl-2-fluoroaniline and N-isopropyl-2-fluoroaniline with acetic anhydride.

The reaction progress can be monitored by quantifying the consumption of the starting material or the formation of the corresponding acetamide product over time using High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Reaction Preparation cluster_exec Kinetic Run cluster_analysis Data Analysis A Prepare stock solutions of: - N-isopropyl-2-fluoroaniline - N-neopentyl-2-fluoroaniline - Acetic Anhydride - Internal Standard (e.g., Naphthalene) B Set up two parallel reactions in thermostatted vials A->B C Add aniline derivative and internal standard to each vial B->C D Initiate reaction by adding acetic anhydride at t=0 C->D E Withdraw aliquots at defined time intervals (e.g., 0, 5, 15, 30, 60, 120 min) D->E F Quench aliquots immediately in a known volume of diluent E->F G Analyze quenched samples by HPLC-UV F->G H Calculate concentration of starting material and product using calibration curves G->H I Plot ln([Aniline]) vs. time to determine the pseudo-first-order rate constant (k_obs) H->I J Compare k_obs for both aniline derivatives I->J

Caption: Experimental workflow for the kinetic comparison of N-acetylation reactions.

Detailed Experimental Protocol: N-Acetylation Kinetics

This protocol describes a self-validating system for determining the relative reactivity of the two aniline derivatives.

Materials and Reagents
  • N-neopentyl-2-fluoroaniline (≥98% purity)

  • N-isopropyl-2-fluoroaniline (≥98% purity)[7]

  • Acetic Anhydride (≥99%)

  • Acetonitrile (HPLC grade)

  • Naphthalene (Internal Standard, ≥99%)

  • Deionized Water

  • Trifluoroacetic Acid (TFA, for mobile phase)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Thermostatted reaction block or water bath.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Autosampler vials.

Procedure
  • Preparation of Solutions:

    • Prepare 10 mM stock solutions of N-neopentyl-2-fluoroaniline, N-isopropyl-2-fluoroaniline, and Naphthalene (internal standard) in acetonitrile.

    • Prepare a 100 mM stock solution of acetic anhydride in acetonitrile. This should be prepared fresh.

  • HPLC Method:

    • Mobile Phase: 60:40 Acetonitrile:Water with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Develop a gradient or isocratic method that provides good separation of the aniline starting material, the acetamide product, and the internal standard.

    • Generate calibration curves for both aniline derivatives and their expected products against the internal standard.

  • Kinetic Experiment:

    • Set up two reaction vials, one for each aniline derivative, in a reaction block thermostatted to 25 °C.

    • To each vial, add 1.0 mL of the respective 10 mM aniline stock solution and 0.5 mL of the 10 mM naphthalene internal standard stock solution.

    • Allow the solutions to equilibrate to the reaction temperature for 5 minutes.

    • To initiate the reaction (t=0), add 0.5 mL of the 100 mM acetic anhydride stock solution to each vial simultaneously and mix thoroughly. The final concentrations will be approximately: [Aniline] = 5 mM, [Internal Standard] = 2.5 mM, [Acetic Anhydride] = 25 mM. The large excess of acetic anhydride ensures pseudo-first-order kinetics with respect to the aniline.

    • At predetermined time points (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of acetonitrile to stop the reaction.

    • Analyze the quenched samples by HPLC.

  • Data Analysis:

    • Using the calibration curves, determine the concentration of the aniline starting material at each time point.

    • For each reaction, plot the natural logarithm of the aniline concentration (ln[Aniline]) versus time.

    • The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-kobs).

    • Compare the kobs values for N-neopentyl-2-fluoroaniline and N-isopropyl-2-fluoroaniline to determine their relative reactivity.

Expected Results and Data Presentation

Based on our theoretical analysis, we expect the rate constant for the N-acetylation of N-isopropyl-2-fluoroaniline to be significantly larger than that for N-neopentyl-2-fluoroaniline.

Table 1: Predicted Kinetic Data for N-Acetylation at 25 °C

CompoundPredicted Pseudo-First-Order Rate Constant (kobs, s-1)Predicted Relative Reactivity
N-isopropyl-2-fluoroanilinekisopropyl~10-100x faster
N-neopentyl-2-fluoroanilinekneopentyl1 (baseline)

Note: The exact values of the rate constants and the reactivity ratio are predictive and must be determined experimentally. The prediction is based on the known impact of steric hindrance on similar reactions.[3][8]

Conclusion

When comparing the reactivity of N-neopentyl-2-fluoroaniline and N-isopropyl-2-fluoroaniline, steric hindrance is the paramount differentiating factor. The bulky neopentyl group, due to its quaternary beta-carbon, imposes a severe steric shield around the nucleophilic nitrogen atom, drastically impeding its ability to attack electrophiles. In contrast, the less hindered isopropyl group allows for more facile access to the nitrogen's lone pair.

Consequently, N-isopropyl-2-fluoroaniline is predicted to be a substantially more reactive nucleophile than N-neopentyl-2-fluoroaniline . This difference in reactivity has significant implications for synthetic strategy design. When a highly reactive N-substituted 2-fluoroaniline is desired, the N-isopropyl derivative would be the superior choice. Conversely, the N-neopentyl derivative could be employed when a less reactive, more sterically demanding, or more stable nucleophile is required. The provided experimental protocol offers a reliable method for quantifying this reactivity difference, enabling researchers to make informed decisions in their synthetic endeavors.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T. RSC Publishing.
  • BenchChem. (n.d.).
  • Mishra, et al. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.
  • BenchChem. (n.d.). 2-fluoro-N-(3-methylpentan-2-yl)aniline.
  • Sung, D. D., et al. (2007). Kinetics and Mechanism of the Addition of Anilines to β-Nitrostilbenes in Acetonitrile. Bulletin of the Korean Chemical Society, 28(10).
  • ACS Publications. (2016, May 17). Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System.
  • VCU Scholars Compass. (n.d.).
  • ResearchGate. (2025, August 5). A kinetic study of the diazotization of aniline in dilute sulphuric acid.
  • Taylor & Francis. (2008, September 22).
  • BenchChem. (n.d.). A Comparative Guide to the Computational Analysis of N-(Hex-5-en-2-yl)aniline's Electronic Properties.
  • ResearchGate. (n.d.).
  • studylib.net. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism.
  • Chemistry LibreTexts. (2021, August 16).
  • ChemScene. (n.d.). 2-Fluoro-N-isopropylaniline.
  • Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2).
  • NIH. (2025, June 25). Is there a trend in inductive effect for different alkyl groups?. PMC.
  • Scribd. (n.d.). Steric Effect.
  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of N-(2,2-dimethylpropyl)-2-fluoroaniline: A Comparative Analysis

In the landscape of pharmaceutical research and complex organic synthesis, the precise structural elucidation of novel molecules is paramount. N-(2,2-dimethylpropyl)-2-fluoroaniline, a substituted aromatic amine, present...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and complex organic synthesis, the precise structural elucidation of novel molecules is paramount. N-(2,2-dimethylpropyl)-2-fluoroaniline, a substituted aromatic amine, presents a unique combination of functional groups that give rise to a characteristic infrared (IR) spectrum. This guide provides an in-depth analysis of the expected IR absorption bands for this compound, offering a comparative perspective against structurally related molecules. By understanding the vibrational signatures of its constituent parts—a secondary aromatic amine, a fluorinated benzene ring, and a sterically hindered neopentyl group—researchers can confidently identify and characterize this molecule.

The Vibrational Signature: A Molecular Blueprint

Infrared spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint." For N-(2,2-dimethylpropyl)-2-fluoroaniline, the key diagnostic regions in the IR spectrum are associated with the N-H bond of the secondary amine, the aromatic C-H and C=C bonds, the C-F bond, and the aliphatic C-H bonds of the neopentyl group. The position, intensity, and shape of these absorption bands are influenced by the electronic and steric environment within the molecule.

The molecular structure of N-(2,2-dimethylpropyl)-2-fluoroaniline, with its key functional groups highlighted, is depicted below.

Caption: Molecular Structure of N-(2,2-dimethylpropyl)-2-fluoroaniline.

Comparative Spectral Analysis

To accurately assign the absorption bands of N-(2,2-dimethylpropyl)-2-fluoroaniline, we will compare its expected spectrum with those of three reference compounds: 2-fluoroaniline, N-isobutylaniline, and neopentane (2,2-dimethylpropane). This comparative approach allows for the dissection of the contributions of each structural component to the overall IR spectrum.

Functional Group/Vibrational Mode N-(2,2-dimethylpropyl)-2-fluoroaniline (Predicted, cm⁻¹) 2-Fluoroaniline (Reference, cm⁻¹) N-Isobutylaniline (Reference, cm⁻¹) Neopentane (Reference, cm⁻¹) Comments
N-H Stretch ~3400 (weak, sharp)~3400 & ~3300 (two bands)~3400 (one band)N/AAs a secondary aromatic amine, a single weak N-H stretching band is expected.[1][2][3] This contrasts with the two bands (asymmetric and symmetric) seen in the primary amine, 2-fluoroaniline.[2][4]
Aromatic C-H Stretch 3100-3000 (multiple, weak)3100-30003100-3000N/ACharacteristic of C-H bonds on a benzene ring.[5][6]
Aliphatic C-H Stretch 2960-2850 (strong, multiple)N/A2960-2850~2975-2845These strong absorptions arise from the C-H bonds of the neopentyl group.[7][8]
Aromatic C=C Stretch 1610-1580, 1510-1450 (medium)1620-1590, 1520-14701600-1580, 1500-1450N/AIn-ring carbon-carbon stretching vibrations are characteristic of the aromatic ring.[5][6][9]
N-H Bend Not typically observed for secondary amines~1620Not typically observedN/AThe N-H bending vibration is more prominent for primary amines.[2]
Aliphatic C-H Bend ~1470, ~1370 (medium)N/A~1465, ~1385~1470, ~1370These bands correspond to the bending vibrations of the methyl and methylene groups in the neopentyl substituent.[7]
Aromatic C-N Stretch 1335-1250 (strong)~1280~1320N/AThe C-N stretching vibration in aromatic amines is typically strong and appears at a higher wavenumber than in aliphatic amines.[2]
Aromatic C-F Stretch ~1200 (strong)~1200N/AN/AThe C-F stretching vibration for ortho-substituted fluoroaromatics is expected in this region.[10]
N-H Wag 910-665 (broad)910-665910-665N/AA broad band resulting from the out-of-plane bending of the N-H bond is characteristic of primary and secondary amines.[2][3]
Aromatic C-H Out-of-Plane Bend ~750 (strong)~750~750N/AThe position of this strong band is indicative of the substitution pattern on the benzene ring.

In-Depth Discussion of Key Absorption Bands

1. N-H Stretching Region (3500-3300 cm⁻¹): N-(2,2-dimethylpropyl)-2-fluoroaniline, as a secondary amine, is expected to exhibit a single, relatively weak and sharp N-H stretching absorption around 3400 cm⁻¹.[3] This is a key distinguishing feature from its primary amine analogue, 2-fluoroaniline, which displays two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.[2][4] The position of this band can be sensitive to hydrogen bonding; in concentrated solutions or as a neat liquid, the band may broaden and shift to a slightly lower wavenumber.

2. C-H Stretching Region (3100-2800 cm⁻¹): This region will be characterized by two sets of peaks. Weaker absorptions between 3100-3000 cm⁻¹ are attributable to the C-H stretching of the aromatic ring.[5][6][9] More prominent, strong absorptions are expected in the 2960-2850 cm⁻¹ range, arising from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups of the neopentyl substituent.[7][8] The presence of both aromatic and aliphatic C-H stretches is a clear indicator of the molecule's hybrid structure.

3. Fingerprint Region (1600-600 cm⁻¹): This region contains a wealth of structural information:

  • Aromatic C=C Stretching: A series of medium-intensity bands between 1610-1450 cm⁻¹ confirms the presence of the benzene ring.[5][6]

  • C-N Stretching: A strong band is predicted between 1335-1250 cm⁻¹, characteristic of an aromatic C-N bond.[2] This is generally more intense and at a higher frequency than the C-N stretch in aliphatic amines.

  • C-F Stretching: A strong absorption around 1200 cm⁻¹ is anticipated for the C-F stretching vibration, consistent with data for ortho-fluoro-substituted aromatic compounds.[10]

  • Aliphatic C-H Bending: Absorptions around 1470 cm⁻¹ and 1370 cm⁻¹ are due to the bending vibrations of the neopentyl group's C-H bonds.[7]

  • N-H Wagging and Aromatic C-H Out-of-Plane Bending: A broad absorption between 910-665 cm⁻¹ can be attributed to the N-H wag.[2][3] Within this range, a strong, sharper peak around 750 cm⁻¹ is also expected, corresponding to the out-of-plane C-H bending of the ortho-disubstituted aromatic ring.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of N-(2,2-dimethylpropyl)-2-fluoroaniline, the following protocol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. ATR is a versatile technique suitable for liquid or solid samples, requiring minimal sample preparation.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small drop of liquid N-(2,2-dimethylpropyl)-2-fluoroaniline or a small amount of the solid compound onto the center of the ATR crystal.

  • If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

Data Processing:

  • Perform an ATR correction if necessary, although for qualitative identification, the uncorrected spectrum is often sufficient.

  • Label the significant peaks with their wavenumbers (cm⁻¹).

Sources

Comparative

A Comparative Guide to Reference Standards for the Analysis of N-(2,2-dimethylpropyl)-2-fluoroaniline

Introduction N-(2,2-dimethylpropyl)-2-fluoroaniline is an emerging chemical entity of significant interest within pharmaceutical and agrochemical research and development. As with any new chemical entity destined for reg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2,2-dimethylpropyl)-2-fluoroaniline is an emerging chemical entity of significant interest within pharmaceutical and agrochemical research and development. As with any new chemical entity destined for regulated industries, the development of robust and reliable analytical methods for its characterization and quality control is paramount. A cornerstone of any quantitative analytical method is the availability of a well-characterized reference standard. This guide provides a comprehensive overview of the considerations and experimental approaches for establishing a reference standard for the analysis of N-(2,2-dimethylpropyl)-2-fluoroaniline. In the absence of a commercially available certified reference standard for this specific molecule, we will explore the selection and qualification of suitable alternatives and the establishment of an in-house primary standard. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the analysis of this and structurally related compounds.

Physicochemical Properties of N-(2,2-dimethylpropyl)-2-fluoroaniline

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Name N-(2,2-dimethylpropyl)-2-fluoroanilineN/A
CAS Number 1225816-16-9[1]
Molecular Formula C11H16FN[1]
Molecular Weight 181.25 g/mol [1]
Appearance Likely a liquid or low-melting solidInferred
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane.Inferred

Selection and Comparison of Reference Standards

Given the current lack of a commercially available Certified Reference Material (CRM) for N-(2,2-dimethylpropyl)-2-fluoroaniline, a multi-pronged approach to reference standard selection is necessary. The options include qualifying a high-purity batch of the compound as an in-house primary standard or utilizing a structurally related, commercially available certified reference standard.

Reference StandardTypePuritySupplier(s)Suitability and Considerations
N-(2,2-dimethylpropyl)-2-fluoroaniline In-house Primary Standard>99.5% (to be established)BLDpharm[1]Most Suitable: Direct quantification without the need for correction factors. Considerations: Requires comprehensive characterization (purity by multiple methods, identity confirmation, and stability assessment) to establish it as a primary standard.
2-Fluoroaniline Certified Reference Standard>99.5% (GC)Briti Scientific[2], Simson Pharma, CDH[3], TCI, Sigma-Aldrich[4]Alternative: Structurally related and commercially available as a CRM. Considerations: Differences in chromatographic retention and detector response will necessitate the determination of a relative response factor (RRF) for accurate quantification of N-(2,2-dimethylpropyl)-2-fluoroaniline.
N,N-Dimethyl-2-fluoroaniline Research GradePurity to be determinedBLDpharm, ChemicalBook[5]Alternative: Closer in structure to the analyte than 2-fluoroaniline. Considerations: Not typically available as a certified reference standard. Would also require the determination of an RRF.

Recommendation: The most scientifically sound approach is the qualification of a high-purity batch of N-(2,2-dimethylpropyl)-2-fluoroaniline as an in-house primary reference standard. This eliminates the uncertainties associated with using a different molecule for quantification.

Analytical Methodologies for Purity and Assay Determination

The following are proposed starting methods for the analysis of N-(2,2-dimethylpropyl)-2-fluoroaniline, based on established methods for similar aniline derivatives. These methods should be validated according to ICH guidelines to ensure they are fit for purpose.[6][7][8][9][10]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC with UV detection is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds like N-alkylated anilines.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point. A typical gradient could be:

    • 0-20 min: 50% to 90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: 50% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase at an initial concentration of approximately 1 mg/mL.

Causality of Experimental Choices:

  • C18 Column: The non-polar stationary phase is well-suited for retaining the moderately non-polar N-(2,2-dimethylpropyl)-2-fluoroaniline.

  • Acetonitrile/Water Mobile Phase: This combination offers good solvating power and allows for the effective elution of the analyte and potential impurities. A gradient elution is proposed to ensure the separation of impurities with a wide range of polarities.

  • UV Detection at 254 nm: The aromatic ring in the molecule is expected to have a strong chromophore, providing good sensitivity at this wavelength.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity/Assay Integrate->Calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Impurities Detect->Identify Quantify Quantify Impurities Identify->Quantify

Sources

Safety & Regulatory Compliance

Safety

N-(2,2-dimethylpropyl)-2-fluoroaniline proper disposal procedures

Comprehensive Operational and Disposal Guide for N-(2,2-dimethylpropyl)-2-fluoroaniline As a Senior Application Scientist, I designed this protocol to move beyond basic regulatory compliance. For researchers and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for N-(2,2-dimethylpropyl)-2-fluoroaniline

As a Senior Application Scientist, I designed this protocol to move beyond basic regulatory compliance. For researchers and drug development professionals utilizing N-(2,2-dimethylpropyl)-2-fluoroaniline (also known as N-neopentyl-2-fluoroaniline) as a sterically hindered building block, understanding the causality behind its hazards is critical. This guide provides a self-validating framework for handling and disposal, ensuring that every operational step contains a built-in verification mechanism to guarantee laboratory safety.

Section 1: Mechanistic Hazard Profile (The "Why")

N-(2,2-dimethylpropyl)-2-fluoroaniline presents severe acute toxicity, environmental persistence, and reactivity risks inherent to fluorinated secondary aromatic amines 1[1].

Causality of Toxicity: The primary systemic risk of exposure (via inhalation, dermal absorption, or ingestion) is the induction of methemoglobinemia 2[2]. In vivo, hepatic cytochrome P450 enzymes N-hydroxylate the secondary amine. The resulting N-hydroxylamine metabolite acts as a redox cycler, oxidizing the ferrous (


) iron in hemoglobin to ferric (

) iron. This structural change severely impairs oxygen transport, resulting in cellular hypoxia and cyanosis.

ToxicityPathway A N-(2,2-dimethylpropyl)- 2-fluoroaniline Exposure B Hepatic Cytochrome P450 (N-hydroxylation) A->B Absorption C N-Hydroxylamine Metabolite B->C Metabolism D Hemoglobin (Fe2+) Oxidation C->D Redox Cycling E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Cellular Hypoxia & Cyanosis E->F O2 Binding Blocked

Mechanism of aniline-induced methemoglobinemia and cellular hypoxia.

Table 1: Physicochemical & Hazard Profile

Property / Hazard Specification / Classification Operational Implication
Chemical Class Secondary Aromatic Amine Prone to oxidation; forms salts exothermically with acids.
Acute Toxicity Toxic (Oral, Dermal, Inhalation) Requires manipulation strictly within a certified fume hood 3[3].
Target Organ Effect Blood (Methemoglobinemia) Delayed onset (2-4 hours); requires immediate medical monitoring post-exposure 2[2].
Environmental Hazard High Aquatic Toxicity Absolute prohibition of drain disposal; strict containment required 4[4].

| Incompatibilities | Strong oxidizers, acids, acid chlorides | Exothermic reactions; potential for fire/explosion 5[5]. |

Section 2: Self-Validating Operational Handling Protocol

To ensure scientific integrity and safety, handling must follow a self-validating system where each step includes a verification mechanism.

  • Engineering Controls: Conduct all transfers and reactions inside a Class II Type B2 or Class I fume hood.

    • Validation Check: Verify the fume hood flow monitor reads between 80-120 FPM before opening the chemical container.

  • PPE Protocol: Wear chemical-resistant gloves (Nitrile or Neoprene), a flame-retardant lab coat, and tightly fitting safety goggles 6[6].

    • Validation Check: Perform a visual inflation test on gloves prior to donning to check for micro-tears.

  • Static Discharge Prevention: Because amine vapors can accumulate and form explosive concentrations, use non-sparking tools and ground/bond receiving equipment during large-scale transfers 4[4].

    • Validation Check: Confirm grounding cables are securely clamped to bare metal on both the source and destination vessels.

Section 3: Step-by-Step Disposal Procedures

Proper disposal is not merely a procedural formality; it is a critical lifecycle management step to prevent environmental contamination 6[6]. Never attempt to chemically neutralize this compound without a validated protocol from your Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation

  • Protocol: Isolate N-(2,2-dimethylpropyl)-2-fluoroaniline waste from strong acids, oxidizers, and acid chlorides. Mixing with acids causes highly exothermic salt-formation reactions [[5]](5].

  • Validation Check: Verify the pH of the waste stream using pH paper before sealing. Ensure the solution is neutral to slightly basic. If acidic, do not seal tightly immediately to prevent pressure build-up; consult EHS.

Step 2: Primary Containment

  • Protocol: Collect waste in approved, leak-proof high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) containers 6[6]. Do not use metal containers due to potential reactivity.

  • Validation Check: Perform a visual inspection and a "tip test" (gently tilting the sealed container) to ensure the cap liner is intact and leak-proof.

Step 3: GHS Labeling

  • Protocol: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • Validation Check: The label must explicitly state "Hazardous Waste: N-(2,2-dimethylpropyl)-2-fluoroaniline" alongside "Toxic" and "Environmental Hazard" pictograms. Generic labels like "Organic Waste" invalidate the safety tracking protocol 6[6].

Step 4: Secondary Containment & Storage

  • Protocol: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area utilizing secondary containment (e.g., a polyethylene spill tray) [[7]](7].

  • Validation Check: Ensure the storage tray is physically separated from incompatible chemical waste streams (e.g., nitric acid, peroxides) [[3]](3].

Step 5: EHS Transfer and Final Destruction

  • Protocol: Transfer to a licensed EHS contractor for high-temperature chemical incineration equipped with an afterburner and scrubber 2[2].

  • Validation Check: Obtain and file the EHS chain-of-custody manifest to confirm the waste was incinerated, not landfilled, as fluorinated anilines are recalcitrant to biodegradation 1[1].

DisposalWorkflow Start Liquid/Solid Waste Generation Segregate Segregate from Acids & Oxidizers Start->Segregate Contain Transfer to HDPE/PTFE Waste Container Segregate->Contain Label Apply GHS Toxic/Flammable Waste Labels Contain->Label Store Store in Secondary Containment (< 90 Days) Label->Store EHS Transfer to Licensed EHS Disposal Contractor Store->EHS Incinerate High-Temperature Incineration EHS->Incinerate

Step-by-step laboratory waste segregation and disposal workflow.

Section 4: Spill Response & Decontamination

In the event of an accidental release, immediate and systematic action is required to prevent vapor inhalation and environmental runoff.

  • Evacuation and Isolation: Evacuate personnel and eliminate all ignition sources immediately, as amine vapors are combustible and can accumulate in low areas 4[4].

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as silica gel or dry sand 4[4]. Do not use combustible materials like sawdust, which can exacerbate fire risks.

  • Collection: Use non-sparking tools to scoop the absorbed material into a designated hazardous waste container 3[3].

  • Decontamination: Wash the affected surface with an appropriate solvent (e.g., methanol or ethanol) to dissolve residual organics, followed by a thorough soap and water wash 6[6].

    • Validation Check: Wipe the decontaminated area with a clean, solvent-dampened swab and analyze via Thin-Layer Chromatography (TLC) or a colorimetric amine test to verify complete removal before reopening the workspace.

References

  • Title: Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline Source: BenchChem URL: 6

  • Title: Safety Data Sheet: 2-Fluoroaniline Source: Fisher Scientific URL: 3

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: 1

  • Title: Material Safety Data Sheet: 2-Fluoro Aniline Source: CDH Fine Chemical URL: 2

  • Title: Chemical Hygiene Plan Source: West Virginia University (WVU) EHS URL: 7

  • Title: Safety Data Sheet: 2-Fluoroaniline Source: Thermo Fisher Scientific URL: 4

  • Title: 2-Fluoroaniline SDS Source: ECHEMI URL: 5

Sources

Handling

Personal protective equipment for handling N-(2,2-dimethylpropyl)-2-fluoroaniline

Comprehensive Safety & Handling Guide: N-(2,2-dimethylpropyl)-2-fluoroaniline A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Protocols, and Emergency Planning As drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: N-(2,2-dimethylpropyl)-2-fluoroaniline

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Protocols, and Emergency Planning

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential safety and handling protocols for N-(2,2-dimethylpropyl)-2-fluoroaniline. In the absence of a specific Safety Data Sheet (SDS) for this compound, our recommendations are expertly extrapolated from the well-documented hazards of its parent compound, 2-fluoroaniline, and the broader aniline class of chemicals.[1] This approach ensures a robust and conservative safety margin, prioritizing the well-being of all laboratory personnel.

The foundational principle of this guide is to treat N-(2,2-dimethylpropyl)-2-fluoroaniline as a substance with significant potential health hazards, including acute toxicity, skin and eye irritation, and possible long-term health effects.[2][3][4]

Hazard Assessment: Understanding the Risk Profile

The primary hazards associated with the 2-fluoroaniline chemical family necessitate a comprehensive personal protective equipment (PPE) strategy. The risk profile is summarized below, based on data for 2-fluoroaniline.

Hazard ClassificationDescriptionPotential EffectsSupporting Evidence
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[3][4]Can cause systemic toxic effects. Aniline and its derivatives are known to cause methemoglobinemia, which reduces the blood's ability to carry oxygen, leading to cyanosis (bluish skin), headache, and dizziness.[5][3][4][5]
Skin Corrosion/Irritation Causes skin irritation.[2][6] Can be absorbed through the skin.[5][7]Direct contact can cause redness, inflammation, and pain. Dermal absorption can lead to systemic toxicity.[2][5][6][7]
Serious Eye Damage Causes serious eye damage.[2][6]Contact with eyes can cause severe irritation, pain, and potentially irreversible damage.[2][6]
Respiratory Irritation May cause respiratory irritation.[2][6]Inhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][6]
Flammability Flammable liquid and vapor.[6]The compound may ignite when exposed to heat, sparks, or open flames. Vapors can form explosive mixtures with air.[4][6][8][4][6][8]
Long-Term Effects Suspected of causing genetic defects and cancer.[3][4]Repeated or prolonged exposure may lead to severe health consequences, including damage to organs and carcinogenic effects.[3][4][3][4]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal (skin), ocular (eyes), inhalation (respiratory), and ingestion. The selection of PPE must be tailored to the specific procedure being performed.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the experimental task.

PPE_Selection_Workflow start_node Start: Assess Task q_powder q_powder start_node->q_powder Is the compound a solid/powder? decision_node decision_node process_node process_node ppe_node ppe_node a_powder_yes a_powder_yes q_powder->a_powder_yes Yes q_liquid q_liquid q_powder->q_liquid No (Liquid/Solution) ppe_powder Required PPE: - Nitrile Gloves (Double) - Lab Coat - Safety Goggles - Face Shield - Respirator (N95 minimum, in addition to fume hood) a_powder_yes->ppe_powder Weighing/Handling Solid fume_hood All operations MUST be performed in a certified chemical fume hood. a_powder_yes->fume_hood q_splash q_splash q_liquid->q_splash Is there a risk of splashing or aerosol generation? (e.g., vortexing, sonicating, heating, transfer >10mL) a_splash_yes a_splash_yes q_splash->a_splash_yes Yes a_splash_no a_splash_no q_splash->a_splash_no No ppe_splash Required PPE: - Nitrile Gloves (Double) - Chemical-Resistant Apron over Lab Coat - Chemical Splash Goggles - Face Shield a_splash_yes->ppe_splash High-Risk Liquid Handling a_splash_yes->fume_hood ppe_no_splash Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles a_splash_no->ppe_no_splash Low-Risk Liquid Handling (e.g., small volume transfer via pipette) a_splash_no->fume_hood

Caption: PPE selection workflow based on experimental procedure.

Detailed PPE Specifications
PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for incidental contact.[9] For prolonged handling or immersion, consider heavier-duty gloves like neoprene or butyl rubber. Double gloving is a best practice to protect against tears and contamination during doffing.[1] Always inspect gloves for signs of degradation before use.[1]
Eye & Face Protection Safety goggles and face shieldChemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes and vapors.[1][10] A face shield must be worn over goggles during procedures with a high risk of splashing, providing an additional layer of protection for the entire face.[1][6]
Body Protection Laboratory coat and chemical-resistant apronA flame-retardant lab coat , fully buttoned, is the minimum requirement.[1] For dispensing liquids or procedures where splashes are likely, a chemical-resistant apron must be worn over the lab coat.[1]
Respiratory Protection Respirator (in a certified fume hood)All handling of N-(2,2-dimethylpropyl)-2-fluoroaniline must be conducted in a certified chemical fume hood to control vapor inhalation.[1][7][9] If engineering controls fail or during a large spill, a full-face respirator with organic vapor cartridges is necessary.[1][7]
Foot Protection Closed-toe shoesChemical-resistant, closed-toe shoes must be worn at all times in the laboratory.[1][9]

Operational Plan: Step-by-Step Guidance

A systematic approach to handling ensures a controlled and safe laboratory environment.

Pre-Handling Checklist
  • Risk Assessment: Complete a formal risk assessment for the specific experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.[9]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[1][9]

  • Spill Kit: Ensure a spill kit appropriate for organic amines is readily available.[1]

  • Don PPE: Put on all required PPE as determined by the PPE Selection Workflow before handling the chemical.[3]

Step-by-Step Handling Procedure
  • Work Area: Conduct all work within the designated area inside the chemical fume hood.[10]

  • Dispensing: Use appropriate tools like spatulas for solids or syringes/pipettes for liquids to minimize spills.[1]

  • Heating: Never use an open flame.[2] Use a controlled heating source such as a heating mantle or oil bath.[1]

  • Storage: Keep the chemical in a tightly sealed, clearly labeled container.[11] Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[1][8][12]

Post-Handling: Decontamination and Doffing
  • Decontaminate: Wipe down the work surface in the fume hood and any equipment used.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination:

    • Remove outer gloves.

    • Remove chemical-resistant apron.

    • Remove face shield and goggles.

    • Remove lab coat.

    • Remove inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[2][9]

Emergency Response and Disposal

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency Response Decision Tree

Emergency_Response_Plan start_node Emergency Event (Spill or Exposure) decision_node decision_node start_node->decision_node Identify Event Type action_skin Immediately remove contaminated clothing. Flush affected area with water for 15 min. Use safety shower if necessary. decision_node->action_skin Skin Contact action_eye Immediately flush eyes with water for 15 min at an eyewash station, holding eyelids open. Remove contact lenses if possible. decision_node->action_eye Eye Contact action_spill action_spill decision_node->action_spill Spill action_node action_node alert_node alert_node alert_skin Seek Immediate Medical Attention. action_skin->alert_skin Then alert_eye Seek Immediate Medical Attention. action_eye->alert_eye Then decision_spill_size decision_spill_size action_spill->decision_spill_size Assess Spill action_minor_spill Alert personnel in the immediate area. Use spill kit with inert absorbent material (e.g., vermiculite, sand). Collect waste in a sealed container. decision_spill_size->action_minor_spill Minor & Contained action_major_spill Evacuate the laboratory immediately. Alert EH&S / Emergency Response Team. Do not attempt to clean up. decision_spill_size->action_major_spill Major or Uncontrolled

Caption: Decision tree for emergency response to spills or exposures.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected area with plenty of soap and water for at least 15 minutes.[14] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if it is safe to do so.[2] Get immediate medical help.[3]

  • Inhalation: Move the person to fresh air.[11] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water.[2] Call a poison control center or doctor immediately for treatment advice.[3]

Disposal Plan
  • Chemical Waste: N-(2,2-dimethylpropyl)-2-fluoroaniline and any solutions containing it must be disposed of as hazardous chemical waste.[2] Collect in a properly labeled, sealed container.[13]

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spill cleanups, and any other contaminated lab supplies must be collected in a sealed bag or container and disposed of as hazardous waste.[6] Do not discard in regular trash.[13]

By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work while minimizing risk to themselves and their colleagues.

References

  • Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS.
  • Ecolab. (2015, August 7).
  • University of Washington.
  • BenchChem. (2025). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
  • Sigma-Aldrich. 2-Fluoroaniline Product Page.
  • Safety + Health. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?.
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs).
  • ECHEMI.
  • AK Scientific, Inc.
  • Thermo Fisher Scientific. (2025, December 18).
  • Fisher Scientific Company. (2025, December 18).
  • Thermo Fisher Scientific. (2011, March 15).
  • Sigma-Aldrich. (2025, November 6).
  • Haz-Map. 2-Fluoroaniline - Hazardous Agents.
  • Central Drug House (P) Ltd.
  • Fisher Scientific Company. (2025, December 19).
  • DC Fine Chemicals. (2024, November 4).

Sources

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